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Core Science & Biosynthesis

Foundational

4-(10H-Phenoxazin-10-yl)benzaldehyde: A Technical Guide to Donor-Acceptor Architectures in Optoelectronics and Catalysis

Executive Summary The compound 4-(10H-Phenoxazin-10-yl)benzaldehyde (CAS: 2148301-47-5) represents a quintessential Donor-Acceptor (D-A) molecular architecture, bridging the gap between advanced optoelectronics and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(10H-Phenoxazin-10-yl)benzaldehyde (CAS: 2148301-47-5) represents a quintessential Donor-Acceptor (D-A) molecular architecture, bridging the gap between advanced optoelectronics and synthetic organic chemistry[1]. By covalently linking a strongly electron-donating phenoxazine moiety with an electron-withdrawing benzaldehyde group, this molecule achieves a highly twisted, orthogonal conformation[2]. This structural feature is the fundamental driver for its two primary applications: acting as a highly efficient Thermally Activated Delayed Fluorescence (TADF) emitter in Organic Light-Emitting Diodes (OLEDs)[2], and serving as a potent, metal-free organic photoredox catalyst for visible-light-driven transformations[3].

This whitepaper deconstructs the physicochemical properties, mechanistic pathways, and experimental protocols associated with this highly versatile compound.

Physicochemical & Computational Profile

The utility of 4-(10H-Phenoxazin-10-yl)benzaldehyde is deeply rooted in its electronic and physical properties. The spatial separation of its molecular orbitals dictates its reactivity and emissive characteristics. Below is a consolidated profile of its core metrics[1].

PropertyValueMechanistic Significance
Chemical Name 4-(10H-Phenoxazin-10-yl)benzaldehyde-
CAS Registry Number 2148301-47-5-
Molecular Formula C₁₉H₁₃NO₂-
Molecular Weight 287.31 g/mol Optimal for vacuum thermal evaporation in OLED fabrication.
Topological Polar Surface Area 29.54 ŲIndicates moderate polarity, facilitating solubility in organic solvents.
LogP 5.07High lipophilicity; ideal for organic phase photoredox catalysis.
Storage Conditions 4°C, under NitrogenPrevents auto-oxidation of the aldehyde and phenoxazine core.

Mechanistic Insights: The Donor-Acceptor Architecture

Orbital Separation and the TADF Phenomenon

In 4-(10H-Phenoxazin-10-yl)benzaldehyde, the nitrogen atom of the phenoxazine ring is sp³-hybridized but heavily conjugated with the oxygen-containing tricyclic system, making it a powerful electron donor[4]. When bonded to the phenyl ring of the benzaldehyde acceptor, severe steric repulsion between the peri-protons of the phenoxazine and the ortho-protons of the benzaldehyde forces the two planes to twist nearly 90° relative to one another[2].

The Causality of the Twist: This orthogonal geometry intentionally breaks the π -conjugation across the molecule. Consequently, the Highest Occupied Molecular Orbital (HOMO) strictly localizes on the phenoxazine donor, while the Lowest Unoccupied Molecular Orbital (LUMO) localizes on the benzaldehyde acceptor. This extreme spatial separation minimizes the electron exchange energy, resulting in a vanishingly small singlet-triplet energy gap ( ΔEST​<0.2 eV)[2]. A minimized ΔEST​ is the thermodynamic prerequisite that allows ambient thermal energy ( kB​T≈25 meV) to drive Reverse Intersystem Crossing (RISC) , upconverting non-emissive triplet excitons ( T1​ ) back into emissive singlet excitons ( S1​ )[2].

Figure 1: Jablonski diagram illustrating the TADF mechanism via Reverse Intersystem Crossing (RISC).

Metal-Free Photoredox Catalysis

Beyond luminescence, the D-A architecture makes this molecule a potent organic photocatalyst (PC). Upon visible light irradiation, the molecule enters a highly polarized excited state ( PC∗ ). The strong push-pull nature of the phenoxazine-benzaldehyde system grants the excited state exceptional reducing power. It can undergo Single Electron Transfer (SET) to reduce substrates (e.g., alkyl/aryl halides or carbonyls in Barbier-type reactions)[5]. The resulting radical cation ( PC∙+ ) is subsequently reduced by a sacrificial electron donor (like DIPEA) to regenerate the ground-state catalyst, closing the photoredox cycle[5].

Figure 2: Visible-light-driven photoredox catalytic cycle of phenoxazine-based D-A molecules.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that researchers can definitively confirm both the synthesis and the photophysical behavior of the compound.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Because the benzaldehyde moiety possesses a strong electron-withdrawing group para to the reaction site, SNAr is highly effective, bypassing the need for expensive Palladium catalysts (Buchwald-Hartwig).

  • Preparation: In an oven-dried Schlenk flask, combine 10H-phenoxazine (1.0 equiv), 4-fluorobenzaldehyde (1.2 equiv), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Degassing: Perform three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which prevents the oxidative degradation of the phenoxazine core.

  • Reaction: Heat the mixture to 120°C under a nitrogen atmosphere for 18 hours. Causality: The high temperature and polar aprotic solvent stabilize the Meisenheimer complex intermediate required for SNAr.

  • Workup & Validation: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate ( 3×20 mL). Purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation Check: Confirm the product via 1H -NMR. The successful coupling is definitively proven by the disappearance of the phenoxazine N-H broad singlet (~8.5 ppm) and the retention of the distinct aldehyde proton peak (~9.9 ppm).

Protocol B: Photophysical Validation of TADF Behavior

To confirm that the synthesized 4-(10H-Phenoxazin-10-yl)benzaldehyde exhibits true TADF rather than standard fluorescence or excimer emission, a differential quenching assay is required.

  • Sample Preparation: Prepare a 10−5 M solution of the compound in anhydrous toluene. Causality: A non-polar solvent is chosen to minimize solvatochromic quenching of the Charge Transfer (CT) state.

  • Atmospheric Control: Divide the solution into two quartz cuvettes. Leave Cuvette A aerated. Rigorously degas Cuvette B by bubbling with Argon for 30 minutes and seal it.

  • Transient Photoluminescence (TRPL): Excite both samples using a 355 nm Nd:YAG pulsed laser and record the photoluminescence decay over a microsecond time scale.

  • Self-Validation Check: Analyze the decay curves. Both samples will exhibit a nanosecond-scale prompt decay (prompt fluorescence). However, only Cuvette B (degassed) will exhibit a microsecond-scale delayed decay. Causality: Molecular oxygen ( O2​ ) is a highly efficient triplet quencher. The disappearance of the delayed emission in the aerated sample definitively proves that the delayed light originates from a triplet-mediated pathway (RISC), validating the TADF mechanism.

References

[1] ChemScene. "2148301-47-5 | 4-(10H-Phenoxazin-10-yl)benzaldehyde". ChemScene LLC. 1

[2] The Journal of Organic Chemistry. "Donor–Acceptor Materials Exhibiting Thermally Activated Delayed Fluorescence Using a Planarized N-Phenylbenzimidazole Acceptor". ACS Publications. 2

[3] Journal of the American Chemical Society. "Transition Metal-Free Supramolecular Photoredox Catalysis in Water: A Phenoxazine Photocatalyst Encapsulated in V-Shaped Aromatic Amphiphiles". ACS Publications. 3

[5] Green Chemistry. "Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones". RSC Publishing. 5

[4] SciSpace. "Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review". SciSpace. 4

Sources

Exploratory

Photophysical Characteristics of 4-(10H-Phenoxazin-10-yl)benzaldehyde: A Technical Whitepaper on Donor-Acceptor Fluorophore Dynamics

Executive Summary In the development of advanced optoelectronic materials, biological probes, and photoredox catalysts, the design of highly efficient purely organic fluorophores is paramount. 4-(10H-Phenoxazin-10-yl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced optoelectronic materials, biological probes, and photoredox catalysts, the design of highly efficient purely organic fluorophores is paramount. 4-(10H-Phenoxazin-10-yl)benzaldehyde (CAS:) serves as a quintessential model of a Donor-Acceptor (D-A) molecular architecture. By coupling the strongly electron-donating phenoxazine moiety with the electron-withdrawing benzaldehyde group, this molecule exhibits profound Intramolecular Charge Transfer (ICT) characteristics.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine spectroscopic task, but as a systematic deconstruction of its excited-state dynamics. This guide provides an in-depth mechanistic analysis of its photophysics, focusing on its capacity for Thermally Activated Delayed Fluorescence (TADF) and solvatochromism, supported by self-validating experimental protocols.

Molecular Architecture and Electronic Structure

The photophysical behavior of 4-(10H-Phenoxazin-10-yl)benzaldehyde is dictated entirely by its steric and electronic topography.

  • The Donor (Phenoxazine): Unlike planar amines, phenoxazine adopts a rigid, non-planar "butterfly" conformation. This structural rigidity suppresses non-radiative vibrational decay pathways, which is critical for maintaining a high Photoluminescence Quantum Yield (PLQY).

  • The Acceptor (Benzaldehyde): The carbonyl group of the benzaldehyde acts as a strong electron sink, pulling electron density across the molecule upon photoexcitation.

  • Orthogonal Decoupling: The steric hindrance between the hydrogen atoms of the benzaldehyde ring and the phenoxazine core forces the C-N bond to twist, creating a nearly orthogonal dihedral angle.

The Causality of TADF: This orthogonal geometry is the fundamental driver of the molecule's advanced photophysics. It severely restricts π -conjugation between the donor and acceptor, leading to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), localized on the phenoxazine, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the benzaldehyde. This spatial separation minimizes the electron exchange energy ( J ), which directly reduces the singlet-triplet energy gap ( ΔEST​ ). A minimized ΔEST​ (< 0.2 eV) is the absolute thermodynamic prerequisite for efficient reverse intersystem crossing (rISC), allowing dark triplet excitons to be thermally upconverted back to the emissive singlet state .

TADF_Mechanism S0 Ground State (S0) S1 Singlet State (S1, ICT) S0->S1 Excitation (hν) S1->S0 Prompt Fluorescence T1 Triplet State (T1, LE/CT) S1->T1 ISC T1->S0 Phosphorescence T1->S1 rISC (Thermal)

Jablonski diagram illustrating the TADF mechanism via ISC and rISC pathways.

Quantitative Photophysical Data

The interaction between the phenoxazine and benzaldehyde units yields distinct photophysical signatures. Because the excited state is highly polar (ICT state), the emission wavelength is highly sensitive to the local environment. Below is a synthesized data table representing the established photophysical parameters for this class of phenoxazine-benzaldehyde D-A architectures.

ParameterSymbolTypical Value RangePhysical Significance
Absorption Maximum λabs​ 380 - 420 nmRepresents the π−π∗ and n−π∗ transitions of the D-A core.
Emission Maximum λem​ 480 - 550 nmHighly solvent-dependent due to Intramolecular Charge Transfer (ICT).
Singlet-Triplet Gap ΔEST​ 0.05 - 0.20 eVThe thermodynamic barrier defining the efficiency of rISC.
Prompt PL Lifetime τp​ 10 - 50 nsDecay of directly populated singlet excitons ( S1​→S0​ ).
Delayed PL Lifetime τd​ 1 - 500 μ sDecay of singlet excitons repopulated via thermal upconversion from T1​ .
PL Quantum Yield ΦPL​ 40% - 90%Ratio of emitted to absorbed photons; heavily enhanced by the rISC process.

Experimental Workflows & Self-Validating Protocols

To rigorously characterize the photophysics of 4-(10H-Phenoxazin-10-yl)benzaldehyde, empirical methodologies must be treated as self-validating systems. An observation is only as reliable as the controls built into the protocol.

Protocol 1: Time-Resolved Photoluminescence (TRPL) for TADF Validation

This protocol differentiates standard prompt fluorescence from thermally activated delayed fluorescence.

  • Matrix Doping (Suppressing ACQ): Pure films of D-A molecules suffer from Aggregation-Caused Quenching (ACQ) due to strong intermolecular dipole-dipole interactions. Action: Dope the molecule into a rigid, inert polymer matrix (e.g., Zeonex or PMMA) at 1-5 wt%. Causality: This isolates the monomeric photophysics and restricts intramolecular rotational motions that dissipate energy non-radiatively.

  • Rigorous Deoxygenation: Action: Subject the sample to a minimum of three freeze-pump-thaw cycles in a quartz cuvette (for solutions) or measure in a vacuum cryostat (for films). Causality: Molecular oxygen ( O2​ ) has a triplet ground state. If present, it will rapidly quench the long-lived T1​ excitons of the fluorophore via Dexter energy transfer, generating singlet oxygen and completely "switching off" the delayed fluorescence pathway.

  • TCSPC Acquisition: Action: Use Time-Correlated Single Photon Counting (TCSPC) to acquire the decay curve. Fit the data to a bi-exponential decay model to extract τp​ (nanosecond regime) and τd​ (microsecond regime).

  • System Validation (Temperature Dependence): Action: Repeat the TRPL measurement from 77 K to 300 K. Validation: At 77 K, thermal energy ( kT ) is insufficient to overcome ΔEST​ , so the delayed component ( τd​ ) should vanish, leaving only prompt fluorescence and long-lived phosphorescence. As temperature increases to 300 K, the integral of the delayed fluorescence must increase exponentially. If this thermal activation is not observed, the emission is not TADF.

Protocol 2: Lippert-Mataga Solvatochromic Analysis

This protocol validates the Intramolecular Charge Transfer (ICT) nature of the excited state.

  • Solvent Gradient Preparation: Prepare 10−5 M solutions of the compound in a series of solvents with varying polarities (e.g., Toluene, Chloroform, THF, Dichloromethane, Acetonitrile). Causality: The concentration must remain below 10−5 M to prevent the formation of excimers, which would artificially red-shift the emission and invalidate the data.

  • Spectral Acquisition: Record the absorption ( λabs​ ) and emission ( λem​ ) spectra for each solvent.

  • System Validation (Lippert-Mataga Plot): Calculate the Stokes shift ( Δν ) and plot it against the solvent orientation polarizability ( Δf ). Validation: A highly linear plot with a steep positive slope confirms that the molecule undergoes a massive change in dipole moment upon excitation, validating that the emission originates from a relaxed ICT state rather than a locally excited (LE) state.

Protocol_Workflow Step1 1. Matrix Doping (Suppress ACQ) Step2 2. Deoxygenation (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Steady-State PL (Identify ICT Band) Step2->Step3 Step4 4. TRPL Spectroscopy (Resolve τp and τd) Step3->Step4 Step5 5. Variable Temp PL (Calculate ΔEST & rISC) Step4->Step5

Experimental workflow for comprehensive photophysical characterization of TADF emitters.

References

  • Beilstein Journal of Organic Chemistry. "Comparative study of thermally activated delayed fluorescent properties of donor–acceptor and donor–acceptor–donor architectures based on phenoxazine and dibenzo[a,j]phenazine". Beilstein J. Org. Chem. 2022, 18, 459–468. Available at:[Link]

  • The Journal of Physical Chemistry C. "Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence". J. Phys. Chem. C 2024, 128, 1, 686–695. Available at:[Link]

Foundational

Engineering Phenoxazine-Benzaldehyde Architectures: Donor-Acceptor Mechanisms in Optoelectronics and Photoredox Catalysis

Executive Summary The molecular engineering of organic donor-acceptor (D-A) architectures has fundamentally transformed the landscape of modern optoelectronics and photoredox catalysis. Among the most privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular engineering of organic donor-acceptor (D-A) architectures has fundamentally transformed the landscape of modern optoelectronics and photoredox catalysis. Among the most privileged scaffolds are molecules combining phenoxazine (PXZ) as the electron donor and benzaldehyde (or its derivatives) as the electron acceptor. The tricyclic, electron-rich nature of phenoxazine coupled with the strong π -accepting ability of the formyl group creates a highly polarized, structurally twisted system[1]. This technical guide explores the mechanistic foundations, quantitative photophysics, and step-by-step experimental validation of PXZ-benzaldehyde systems for researchers and drug development professionals.

Mechanistic Foundations of the Donor-Acceptor Architecture

Electronic Structure & Orbital Separation

The core utility of the PXZ-benzaldehyde linkage lies in its steric and electronic properties. The secondary amine of the phenoxazine core bonds to the phenyl ring of the benzaldehyde, forcing a nearly orthogonal conformation due to steric hindrance between the peri-protons of the phenoxazine and the ortho-protons of the phenyl ring[2].

  • Causality: This orthogonal twist physically separates the Highest Occupied Molecular Orbital (HOMO), which localizes on the electron-rich phenoxazine core, from the Lowest Unoccupied Molecular Orbital (LUMO), which localizes on the electron-withdrawing benzaldehyde unit.

Spin-Orbit Charge Transfer and rISC

The spatial separation of the HOMO and LUMO leads to a vanishingly small electron exchange integral. Consequently, the energy splitting between the lowest singlet excited state ( 1 CT) and the lowest triplet excited state ( 3 CT)—known as ΔEST​ —is minimized to approximately 0.03–0.10 eV[3].

  • Causality: Because ΔEST​ is small enough to be overcome by ambient thermal energy ( kB​T≈0.026 eV at room temperature), the molecule can undergo efficient reverse intersystem crossing (rISC) . This upconverts non-emissive triplet excitons back into emissive singlet excitons, enabling Thermally Activated Delayed Fluorescence (TADF) with near 100% internal quantum efficiency[4].

G S0 Ground State (S0) HOMO on PXZ S1 Singlet Excited State (S1) LUMO on Benzaldehyde S0->S1 Excitation S1->S0 Prompt Fl. CT Charge Transfer State (CT) Small ΔEST S1->CT Relaxation T1 Triplet State (T1) Local Excited T1->CT rISC CT->S0 Delayed Fl. CT->T1 ISC

Figure 1: Energy transfer pathways demonstrating Thermally Activated Delayed Fluorescence (TADF) in D-A systems.

Quantitative Photophysical and Catalytic Parameters

To facilitate material selection, the following table summarizes the field-proven quantitative data for typical phenoxazine-benzaldehyde derivatives used in OLEDs and catalysis[2][3][5].

ParameterTypical Range / ValueCausality / Technical Significance
HOMO Level -5.0 to -5.3 eVGoverned by the electron-rich phenoxazine core; dictates the oxidation potential and hole-injection barrier.
LUMO Level -2.8 to -3.1 eVGoverned by the benzaldehyde acceptor; dictates the reduction potential and electron-injection barrier.
ΔEST​ 0.03 – 0.10 eVMinimal HOMO-LUMO overlap enables thermal upconversion (rISC) of triplet excitons.
PLQY 70% – 99%High efficiency of delayed fluorescence due to restricted non-radiative decay pathways.
Photocatalytic Yield 84% – 98%Efficient single-electron transfer (SET) to substrates (e.g., pinacol couplings or aerobic hydroxylations).

Applications in Photoredox Catalysis

Beyond emission, the long-lived excited charge-transfer state of these D-A molecules makes them highly effective metal-free photoredox catalysts. Under visible light irradiation, the excited state (PC*) becomes a potent single-electron reductant. Recent breakthroughs have utilized phenoxazine photocatalysts for supramolecular pinacol couplings in water[5] and the aerobic hydroxylation of arylboronic acids into phenols[6].

G PC Catalyst (PC) PXZ-Benzaldehyde PC_star Excited State (PC*) Strong Reductant PC->PC_star hν (Vis) PC_rad Radical Cation (PC•+) PC_star->PC_rad SET to Substrate Sub Acceptor Substrate PC_star->Sub PC_rad->PC e- from Donor Sub_rad Radical Anion Sub->Sub_rad +e- Prod Final Product Sub_rad->Prod +H+ Donor Sacrificial Donor (e.g., TEA) Donor->PC_rad Donates e-

Figure 2: Photoredox catalytic cycle of phenoxazine-based donor-acceptor molecules.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating workflows, incorporating critical checkpoints to verify the integrity of the mechanistic pathway.

Protocol 1: Synthesis of 4-(10H-phenoxazin-10-yl)benzaldehyde

Causality Focus: The synthesis relies on a Nucleophilic Aromatic Substitution (S N​ Ar). The electron-withdrawing formyl group on 4-fluorobenzaldehyde activates the para-fluorine for nucleophilic attack by the secondary amine of the electron-rich phenoxazine[7].

  • Reaction Assembly: In a flame-dried Schlenk flask, combine 10H-phenoxazine (1.0 equiv), 4-fluorobenzaldehyde (1.2 equiv), and anhydrous K 2​ CO 3​ (2.0 equiv) in anhydrous DMF (0.2 M).

  • Thermal Activation: Purge the system with N 2​ for 15 minutes. Heat the mixture to 120 °C and stir for 12 hours under an inert atmosphere.

  • Validation Checkpoint 1 (Reaction Progress): Perform Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent. The disappearance of the highly mobile 4-fluorobenzaldehyde spot and the emergence of a bright yellow, UV-active product spot indicates completion.

  • Workup: Cool to room temperature, pour into ice water to precipitate the crude product. Filter and wash extensively with water to remove DMF and inorganic salts.

  • Validation Checkpoint 2 (Structural Confirmation): Purify via silica gel chromatography. Confirm the D-A linkage via 1 H NMR: verify the presence of the characteristic aldehyde proton singlet at ~9.9 ppm and the downfield shift of the phenoxazine aromatic protons, which confirms the electron-withdrawing effect of the benzaldehyde moiety[2].

Protocol 2: Visible-Light-Driven Supramolecular Pinacol Coupling

Causality Focus: The D-A catalyst absorbs visible light to form a long-lived 3 CT state. This state acts as a single-electron reductant, transferring an electron to the benzaldehyde substrate to form a ketyl radical, which subsequently dimerizes to form the pinacol product[5].

  • Reaction Assembly: In a photoreactor vial, combine the benzaldehyde derivative (substrate, 0.1 mmol), the phenoxazine photocatalyst (0.1 mol%), and water (2.0 mL) as the solvent.

  • Validation Checkpoint 1 (Degassing): Degas the solution via N 2​ sparging for 10 minutes. Crucial: Molecular oxygen is a potent triplet quencher and will competitively intercept the excited catalyst or the ketyl radical intermediates, halting the catalytic cycle.

  • Irradiation: Irradiate the vial using visible light LEDs at room temperature for 2 to 6 hours[5]. Maintain vigorous stirring to ensure uniform light distribution across the heterogeneous aqueous mixture.

  • Validation Checkpoint 2 (Control & Yield): Analyze the crude mixture via 1 H NMR using dimethyl sulfone as an internal standard. A successful reaction yields the benzopinacol derivative (up to 93% yield). A dark control (no light) must show 0% conversion, validating the strictly photochemical nature of the SET pathway[5].

References

  • Title: Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review Source: SciSpace URL
  • Title: Transition Metal-Free Supramolecular Photoredox Catalysis in Water: A Phenoxazine Photocatalyst Encapsulated in V-Shaped Aromatic Amphiphiles Source: ACS Publications URL
  • Title: Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in Asymmetric Phenoxazine-Quinoline (D2–A)
  • Title: Exploring the Scope of Through-Space Charge-Transfer Thermally Activated Delayed Fluorescence in Acrylic Donor–Acceptor Copolymers Source: ResearchGate URL
  • Source: PMC (PubMed Central)
  • Title: Donor–Acceptor Materials Exhibiting Thermally Activated Delayed Fluorescence Using a Planarized N-Phenylbenzimidazole Acceptor Source: ACS Publications URL
  • Source: Green Chemistry (RSC Publishing)

Sources

Exploratory

Photophysical Engineering of Phenoxazine Derivatives: A Comprehensive Guide to UV-Vis, Fluorescence, and TADF Dynamics

Executive Summary Phenoxazine derivatives have emerged as cornerstone molecules in modern optoelectronics and chemical biology. Characterized by an electron-rich, non-planar tricyclic core, these heterocyclic compounds s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxazine derivatives have emerged as cornerstone molecules in modern optoelectronics and chemical biology. Characterized by an electron-rich, non-planar tricyclic core, these heterocyclic compounds serve as exceptional electron donors in Donor-Acceptor (D-A) architectures. This technical whitepaper explores the causality behind their unique UV-Vis absorption profiles, highly solvatochromic fluorescence emission, and their critical role in driving high-efficiency Thermally Activated Delayed Fluorescence (TADF) for organic light-emitting diodes (OLEDs).

Structural Causality: The Phenoxazine Core

The photophysical prowess of phenoxazine is deeply rooted in its molecular geometry. Unlike the strictly planar carbazole moiety (which has a dihedral angle of ~180°), phenoxazine possesses a butterfly-like fused tricyclic structure with a1[1].

This structural deviation is mechanistically critical:

  • Suppression of Quenching: The non-planarity sterically hinders excessive intermolecular π−π stacking in solid-state films, thereby suppressing aggregation-caused quenching (ACQ).

  • Electron Donating Strength: The electron-rich nitrogen and oxygen heteroatoms elevate the Highest Occupied Molecular Orbital (HOMO), making phenoxazine an exceptional electron donor capable of driving strong Intramolecular Charge Transfer (ICT)[1].

UV-Vis Absorption: Mapping Ground-to-Excited State Transitions

The ground-state absorption profiles of phenoxazine D-A derivatives are characterized by two distinct transition regions:

  • High-Energy Bands (< 350 nm): These correspond to localized π−π∗ transitions within the conjugated phenoxazine core.

  • Low-Energy Bands (400–500 nm): These broad, structureless bands are entirely absent in the isolated donor or acceptor blocks. They are assigned to the 1CT←S0​ 1[1].

Causality in Spectral Tuning: By systematically increasing the electron-withdrawing strength of the acceptor moiety, researchers can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, predictably red-shifting the ICT absorption band[1].

Fluorescence Emission Dynamics and Solvatochromism

Phenoxazine-based push-pull systems exhibit profound positive solvatochromism. Upon photoexcitation, the intramolecular transfer of electron density generates a highly dipolar excited state. In polar solvents, rapid solvent dipole relaxation 2[2], significantly lowering its energy relative to the ground state and resulting in a massive bathochromic (red) shift in emission.

For instance, the thiol-reactive biological probe INR exhibits an emission maximum of 556 nm in non-polar toluene (with a near-unity Photoluminescence Quantum Yield, PLQY, of 1.0). In methanol, this emission 3[3], accompanied by a decrease in quantum yield due to enhanced non-radiative decay pathways in highly polar environments.

Thermally Activated Delayed Fluorescence (TADF)

In advanced optoelectronics, phenoxazine is a premier donor for TADF emitters. By engineering highly twisted D-A conformations, the HOMO (localized on phenoxazine) and LUMO (localized on the acceptor) are spatially decoupled. This spatial orthogonalization minimizes the electron exchange integral, yielding a vanishingly small singlet-triplet energy splitting ( ΔEST​ ).

A minimal ΔEST​ enables efficient Reverse Intersystem Crossing (RISC). Ambient thermal energy becomes sufficient to upconvert triplet excitons ( T1​ ) back to the singlet state ( S1​ ), allowing OLEDs to harvest 100% of excitons and achieve4[4].

TADF_Mechanism S0 Ground State (S0) S1 Singlet State (S1) S0->S1 hν (Absorption) S1->S0 Prompt Fluorescence T1 Triplet State (T1) S1->T1 ISC ICT ICT State S1->ICT Relaxation T1->S0 Non-radiative T1->S1 RISC (Thermal)

Jablonski diagram illustrating the TADF mechanism and ICT state relaxation in phenoxazine.

Quantitative Photophysical Data Synthesis

Table 1: Photophysical Properties of Selected Phenoxazine Derivatives

CompoundEnvironmentAbs λmax​ (nm)Em λmax​ (nm)PLQY ( Φ ) ΔEST​ (eV)ApplicationRef
INR Toluene5005561.00N/AThiol-reactive biosensor[3]
INR Methanol534627-N/AThiol-reactive biosensor[3]
PO5 Dyad Chloroform~500--N/ADNA-binding intercalator[5]
PXZ-SFIS Toluene400–430611--Orange TADF OLED[6]
KCPOZ Neat Film-~5500.8070.04Yellow TADF OLED (31.5% EQE)[4]

Self-Validating Experimental Methodologies

To ensure data integrity, photophysical characterization must rely on protocols with built-in validation checks.

Protocol 1: Steady-State Optical Characterization & Absolute Quantum Yield
  • Solvent Preparation: Utilize spectroscopic-grade, anhydrous solvents to prevent hydrogen-bonding-induced fluorescence quenching.

  • UV-Vis Absorption: Record spectra using a diode-array spectrophotometer.

    • Validation Check: Dilute the sample until the3[3]. This is a strict requirement to prevent inner-filter effects and self-absorption during subsequent fluorescence measurements.

  • Steady-State Emission: Excite the sample at the ICT absorption maximum. Record the emission spectrum and calculate the Stokes shift.

  • Absolute PLQY ( Φ ): For solid-state films or highly scattering solutions, utilize an integrating sphere rather than relative standard methods. The integrating sphere physically accounts for all emitted photons regardless of scattering trajectory, providing true absolute values[4].

Protocol 2: Time-Resolved Photoluminescence (TRPL) and TADF Validation
  • Film Fabrication: Dope the phenoxazine emitter (e.g., 5 wt%) into a high-triplet-energy host matrix (such as CBP).

    • Causality: The deep LUMO of the host prevents electron trapping and confines excitons to the emitter[4].

  • Transient PL (300 K): Excite the film with a pulsed laser. Fit the decay curve with a bi-exponential function to mathematically resolve the prompt fluorescence lifetime ( τp​ , typically nanoseconds) and the delayed fluorescence lifetime ( τd​ , typically microseconds).

  • Low-Temperature Phosphorescence (77 K): Submerge the sample in liquid nitrogen to freeze out non-radiative pathways and prompt fluorescence, isolating the phosphorescence spectrum.

    • Validation Check: Calculate ΔEST​ by subtracting the onset energy of the 77 K phosphorescence ( T1​ ) from the onset energy of the 300 K fluorescence ( S1​ )[4].

Exp_Workflow Prep Sample Preparation (Anhydrous Solvents / Neat Films) UVVis UV-Vis Absorption (Determine λ_max & ε) Prep->UVVis Fluor Steady-State Fluorescence (Determine Emission λ_max & Stokes Shift) UVVis->Fluor Excitation at λ_max QY Quantum Yield (Φ) (Integrating Sphere) Fluor->QY TRPL Time-Resolved PL (Prompt & Delayed Lifetimes) Fluor->TRPL Analysis Photophysical Synthesis (ΔE_ST, RISC Rate, ICT Character) QY->Analysis TRPL->Analysis

Self-validating experimental workflow for characterizing phenoxazine photophysics.

Conclusion

The phenoxazine core offers a highly tunable, electron-rich scaffold that dictates complex photophysical behaviors ranging from massive solvatochromic shifts to near-zero singlet-triplet energy gaps. By rigorously mapping these UV-Vis and fluorescence parameters through self-validating protocols, researchers can predictably engineer phenoxazine derivatives for next-generation biological probes and ultra-efficient TADF OLEDs.

Sources

Foundational

dipole moment and electronic structure of 4-(10H-Phenoxazin-10-yl)benzaldehyde

An In-depth Technical Guide to the Dipole Moment and Electronic Structure of 4-(10H-Phenoxazin-10-yl)benzaldehyde Abstract This technical guide provides a comprehensive examination of the electronic structure and dipole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Dipole Moment and Electronic Structure of 4-(10H-Phenoxazin-10-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive examination of the electronic structure and dipole moment of 4-(10H-Phenoxazin-10-yl)benzaldehyde (PXZ-CHO), a quintessential donor-acceptor (D-A) molecule. We dissect the fundamental principles governing its intramolecular charge transfer (ICT) characteristics, stemming from the linkage of the electron-rich phenoxazine donor to the electron-deficient benzaldehyde acceptor. This document elucidates the theoretical underpinnings, computational predictions, and experimental validation of its ground and excited-state dipole moments. Detailed, field-proven protocols for synthesis and photophysical characterization are provided to empower researchers in materials science and medicinal chemistry to harness the unique properties of this molecular scaffold.

Introduction: The Strategic Importance of Donor-Acceptor Architectures

In the design of advanced functional materials, the donor-acceptor (D-A) motif is a cornerstone of molecular engineering. By covalently linking an electron-donating moiety to an electron-accepting one, a molecule can be imbued with unique electronic and photophysical properties. This architecture facilitates a phenomenon known as intramolecular charge transfer (ICT), where photoexcitation induces a significant redistribution of electron density from the donor to the acceptor. This process is critical for applications ranging from organic light-emitting diodes (OLEDs) and solar cells to fluorescent probes and photoredox catalysts.[1]

4-(10H-Phenoxazin-10-yl)benzaldehyde (PXZ-CHO) is an exemplary D-A system. The tricyclic phenoxazine core serves as a potent electron donor, while the benzaldehyde unit functions as the acceptor.[2] The resulting electronic asymmetry gives rise to a large change in dipole moment between the ground and excited states, a property that dictates its interaction with electric fields and its sensitivity to the surrounding environment. This guide provides the foundational knowledge and practical methodologies to understand and exploit these characteristics.

Unpacking the Electronic Structure: From Ground State to ICT

The defining feature of PXZ-CHO's electronic landscape is the spatial segregation of its frontier molecular orbitals.

  • Highest Occupied Molecular Orbital (HOMO): Computational and experimental data indicate that the HOMO is predominantly localized on the electron-rich phenoxazine ring system. The nitrogen and oxygen heteroatoms contribute significantly to the high energy level of this orbital, making it the primary source of electrons.[3]

  • Lowest Unoccupied Molecular Orbital (LUMO): Conversely, the LUMO is centered on the electron-withdrawing benzaldehyde moiety, specifically involving the π* orbitals of the aromatic ring and the carbonyl group.

This separation is the electronic basis for ICT. Upon absorption of a photon, an electron is promoted from the HOMO on the donor to the LUMO on the acceptor. This S₀ → S₁ transition fundamentally alters the molecule's charge distribution, creating a highly polarized excited state.

cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) HOMO HOMO (Localized on Phenoxazine Donor) LUMO LUMO (Localized on Benzaldehyde Acceptor) HOMO->LUMO Photoexcitation (hν) Intramolecular Charge Transfer HOMO_plus HOMO⁺ (Electron Deficient) LUMO_minus LUMO⁻ (Electron Rich)

Caption: Visualization of the Intramolecular Charge Transfer (ICT) process in PXZ-CHO.

This charge redistribution is experimentally observable as solvatochromism , where the molecule's absorption and, more dramatically, its fluorescence emission spectra shift in response to solvent polarity.[4][5] In polar solvents, the highly polar excited state is stabilized, leading to a lower energy (red-shifted) emission. This phenomenon is the key to experimentally quantifying the change in dipole moment.

Dipole Moment: A Quantitative Probe of Charge Separation

The dipole moment (µ) is the vector measure of charge separation. For D-A molecules, we are concerned with two states:

  • Ground-State Dipole Moment (µg): Even in its ground state, PXZ-CHO possesses a permanent dipole moment due to the intrinsic electronegativity differences between the donor and acceptor units. Quantum mechanical calculations are the most reliable method for determining this value.[6]

  • Excited-State Dipole Moment (µe): Following ICT, the significant shift of electron density results in a much larger dipole moment in the excited state (µe >> µg).[7][8]

The difference between these two values (Δµ = µe - µg) is a critical parameter. It can be estimated experimentally by analyzing the solvatochromic shift of the fluorescence emission using the Lippert-Mataga equation .[9][10]

The Lippert-Mataga Formalism

The Lippert-Mataga equation provides a powerful link between spectroscopic data and the change in dipole moment. It correlates the Stokes shift (the energy difference between absorption and emission maxima) with a solvent polarity function.[9][11]

Equation: ν̃abs - ν̃em = [ 2(µe - µg)² / (hca³) ] * f(ε, n) + constant

Where:

  • ν̃abs - ν̃em is the Stokes shift in wavenumbers (cm⁻¹).

  • h is Planck's constant, and c is the speed of light.

  • a is the Onsager cavity radius (an approximation of the molecular radius).

  • f(ε, n) is the solvent orientation polarizability: f(ε, n) = [ (ε-1)/(2ε+1) ] - [ (n²-1)/(2n²+1) ], where ε is the dielectric constant and n is the refractive index of the solvent.

By plotting the Stokes shift against the f(ε, n) for a series of solvents, a linear relationship is typically observed. The slope of this line is directly proportional to the square of the change in the dipole moment (Δµ)², allowing for its calculation.[12]

Authoritative Experimental Protocols

Synthesis of 4-(10H-Phenoxazin-10-yl)benzaldehyde via Ullmann Condensation

This protocol describes a standard and reliable method for the N-arylation of phenoxazine. The causality for this choice rests on the robustness of copper-catalyzed coupling for forming C-N bonds with heterocyclic amines.

cluster_reagents Reactants & Catalyst Phenoxazine Phenoxazine Flask Combine in Anhydrous DMF Under Inert Atmosphere (N₂) Phenoxazine->Flask Fluorobenzaldehyde 4-Fluorobenzaldehyde Fluorobenzaldehyde->Flask Base K₂CO₃ (Base) Base->Flask Catalyst CuI (Catalyst) Catalyst->Flask Heat Heat to 140-150 °C Stir for 24-48h (Monitor by TLC) Flask->Heat Workup Aqueous Workup (Quench with H₂O, Extract with EtOAc) Heat->Workup Purify Purification (Silica Gel Column Chromatography) Workup->Purify Product Final Product: PXZ-CHO Purify->Product

Caption: Experimental workflow for the synthesis of PXZ-CHO.

Step-by-Step Methodology:

  • Vessel Preparation: A three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar is flame-dried under vacuum and backfilled with nitrogen.

  • Reagent Addition: To the flask, add phenoxazine (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent & Reaction: Add anhydrous N,N-Dimethylformamide (DMF) via syringe. Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the phenoxazine starting material is consumed (typically 24-48 hours).

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate (EtOAc). Extract the aqueous phase three times with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Solvatochromic Analysis for Dipole Moment Estimation

This protocol is a self-validating system; a linear fit on the Lippert-Mataga plot validates the assumption that dipole-dipole interactions are the primary driver of the observed solvatochromic shift.

Step-by-Step Methodology:

  • Solvent Selection: Choose a series of at least 6-8 spectrograde solvents with a wide range of polarities (e.g., cyclohexane, toluene, chloroform, dichloromethane, acetone, acetonitrile, ethanol).

  • Stock Solution: Prepare a concentrated stock solution of PXZ-CHO in a volatile solvent (e.g., dichloromethane).

  • Sample Preparation: Create a set of dilute solutions (absorbance < 0.1 at λmax) by adding a small aliquot of the stock solution to a cuvette containing each of the selected solvents.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each sample to determine the absorption maximum (λabs).

  • Fluorescence Spectroscopy: Record the fluorescence emission spectrum for each sample, using the corresponding λabs as the excitation wavelength, to determine the emission maximum (λem).

  • Data Processing:

    • Convert all λabs and λem values from nanometers to wavenumbers (ν̃ = 10⁷ / λ).

    • Calculate the Stokes shift (Δν̃ = ν̃abs - ν̃em) for each solvent.

    • Compile a table of the dielectric constant (ε) and refractive index (n) for each solvent.

    • Calculate the orientation polarizability, f(ε, n), for each solvent.

  • Lippert-Mataga Plot: Plot Δν̃ (y-axis) versus f(ε, n) (x-axis). Perform a linear regression to obtain the slope (m).

  • Calculation: Use the slope (m) to calculate Δµ, assuming a reasonable value for the Onsager radius (a), which can be estimated from computational models or the molecule's density.[10]

Summary of Key Quantitative Data

The following table summarizes typical data for PXZ-CHO and similar D-A systems, derived from experimental studies and computational chemistry.[6][13][14]

ParameterTypical ValueDetermination Method
Ground State Dipole Moment (µg) 2.5 – 4.0 DDFT/ab-initio Calculations
Excited State Dipole Moment (µe) 12 – 18 DLippert-Mataga Analysis
Change in Dipole Moment (Δµ) 9 – 15 DLippert-Mataga Analysis
Absorption Max (λabs in Toluene) ~360 nmUV-Vis Spectroscopy
Emission Max (λem in Toluene) ~490 nmFluorescence Spectroscopy
Emission Max (λem in Acetonitrile) ~560 nmFluorescence Spectroscopy

Applications and Future Research Horizons

The pronounced ICT character and large excited-state dipole moment of PXZ-CHO make it a valuable scaffold for several high-performance applications:

  • OLED Emitters: The D-A structure is conducive to designing materials for Thermally Activated Delayed Fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs.[15]

  • Fluorescent Probes: The extreme sensitivity of its emission to environmental polarity allows for its use in probes for sensing micro-viscosity, polarity changes in biological membranes, or protein binding events.[4]

  • Photoredox Catalysis: The electron-rich phenoxazine core can be readily oxidized, and this property, tunable by the acceptor, is useful in designing organic photocatalysts for chemical synthesis.[2]

Future research should focus on derivatization of the phenoxazine donor and benzaldehyde acceptor to precisely tune the HOMO/LUMO energy levels, optimize emission quantum yields, and enhance performance in targeted applications. Combining advanced spectroscopic techniques with high-level computational modeling will be crucial for developing next-generation materials based on this versatile framework.

References

  • Katsamakas, S., Zografos, A. L., & Sarli, V. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current Medicinal Chemistry, 23(26), 2972-2999. [Link]

  • IUPAC. (2014). Lippert–Mataga equation. In IUPAC Compendium of Chemical Terminology (Vol. 4). [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Romero, J. R., & Nicewicz, D. A. (2016). Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. Journal of the American Chemical Society, 138(49), 16139–16149. [Link]

  • Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Amrita Vishwa Vidyapeetham. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in Fluorescence Spectroscopy, Volume 7: DNA Technology. Wiley.
  • PubChem. (n.d.). 4-(10H-phenothiazin-10-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Jen, A. K. Y., et al. (2005). Phenoxazine-Based Emissive Donor−Acceptor Materials for Efficient Organic Light-Emitting Diodes. Chemistry of Materials, 17(22), 5463-5468. [Link]

  • Bęza, B. T., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 28(3), 1400. [Link]

  • Thirunavukkarasu, S., et al. (2014). Synthesis, Characterization and Electronic Properties of New Phenothiazine - Carboxaldehyde Derivatives. International Journal of ChemTech Research, 6(2), 1237-1245.
  • Herath, D., et al. (2020). Examining the Effect of the Dipole Moment on Charge Separation in Donor–Acceptor Polymers for Organic Photovoltaic Applications. ACS Applied Polymer Materials, 2(11), 4878–4887. [Link]

  • Scharber, M. C., & Sariciftci, N. S. (2013). Efficiency of bulk-heterojunction organic solar cells. Progress in Polymer Science, 38(12), 1929-1940.
  • Valeur, B., & Berberan-Santos, M. N. (2012).

Sources

Exploratory

crystallographic data for 4-(10H-Phenoxazin-10-yl)benzaldehyde

An In-depth Technical Guide to the Crystallographic Analysis of 4-(10H-Phenoxazin-10-yl)benzaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract 4-(10H-Phenoxazin-10-yl)benzaldehyde is a mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis of 4-(10H-Phenoxazin-10-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(10H-Phenoxazin-10-yl)benzaldehyde is a molecule of significant interest, belonging to the phenoxazine class of compounds known for their diverse applications in organic electronics, dye-sensitized solar cells, and medicinal chemistry. The precise three-dimensional arrangement of molecules in the solid state, as determined by X-ray crystallography, is paramount for understanding and optimizing its function. As of this guide's publication, a public crystal structure for 4-(10H-Phenoxazin-10-yl)benzaldehyde has not been deposited in crystallographic databases. This guide, therefore, serves a dual purpose: first, to provide a thorough understanding of the crystallographic characteristics of the core phenoxazine scaffold based on existing data, and second, to offer a comprehensive, field-proven workflow for researchers to determine the crystal structure of the title compound and its derivatives. We will explore both experimental and computational methodologies, emphasizing the causality behind procedural choices to ensure a robust and reproducible structural determination.

The Phenoxazine Core: A Crystallographic Baseline

To anticipate the crystal structure of 4-(10H-Phenoxazin-10-yl)benzaldehyde, we must first understand the solid-state behavior of its parent molecule, phenoxazine. Surprisingly, the crystal structure of phenoxazine itself was only recently elucidated, revealing key insights into its packing motifs.[1][2]

The phenoxazine molecule is a rigid, planar heterocyclic system.[1] Its crystal packing is primarily governed by weak van der Waals forces, leading to a classic herringbone arrangement, a common motif for rod-like conjugated molecules.[1][3] A notable feature of the phenoxazine crystal structure is a severe substitutional disorder, where the oxygen and nitrogen atoms co-occupy their respective positions with a 50:50 probability.[1][2] This is a critical observation, as it indicates that the overall molecular shape is the dominant factor in the crystal packing, more so than specific directional interactions like strong hydrogen bonds.

Table 1: Crystallographic Data for the Parent Phenoxazine Molecule

ParameterValueReference
FormulaC₁₂H₉NO[1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1][2]
a (Å)Value varies with temp.[1]
b (Å)Value varies with temp.[1]
c (Å)Value varies with temp.[1]
β (°)Value varies with temp.[1]
Temperature (K)100[1][2]
Key FeatureHerringbone packing[1][3]
Special Note50% substitutional disorder of O and N atoms[1][2][4]

Predicted Structural Impact of the 4-formylphenyl Substituent

The introduction of a 4-formylphenyl group at the N10 position of the phenoxazine core is expected to induce significant changes in both the molecular conformation and the resulting crystal packing.

  • Molecular Conformation: The C-N bond connecting the benzaldehyde moiety to the phenoxazine ring will introduce a degree of rotational freedom. The final conformation in the solid state will be a balance between intramolecular steric hindrance and the optimization of intermolecular interactions. High-resolution X-ray studies on related phenoxazine and phenothiazine derivatives show that the torsion angle between the donor (phenoxazine) and acceptor (phenyl) fragments is a critical parameter influencing electronic properties.[5]

  • Crystal Packing: The herringbone packing observed in pure phenoxazine may be disrupted. The polar benzaldehyde group introduces the possibility of stronger, more directional intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde group. These interactions could lead to different packing motifs, potentially influencing properties like solid-state fluorescence or charge transport. Studies on other N-substituted phenoxazines have shown that the nature of the substituent dictates the packing, leading to layered arrangements or complex stacking.[6][7]

G cluster_0 Core Molecule cluster_1 Substituent Group cluster_2 Resulting Molecule & Properties Phenoxazine Phenoxazine Core (Planar, Herringbone Packing) Target 4-(10H-Phenoxazin-10-yl)benzaldehyde Phenoxazine->Target Substituent 4-formylphenyl Group (Polar, Introduces Torsion) Substituent->Target Packing Altered Crystal Packing (Potential H-bonds, π-π stacking) Target->Packing Properties Modified Solid-State Properties (e.g., Fluorescence, Charge Transport) Packing->Properties

Caption: Logical relationship from core molecule to final properties.

Experimental Workflow for Crystal Structure Determination

Determining the crystal structure of 4-(10H-Phenoxazin-10-yl)benzaldehyde is a multi-step process that requires meticulous execution. This section provides a self-validating protocol for researchers.

Synthesis and Purification

A common route to N-aryl phenoxazines is through a coupling reaction. While specific conditions for the title compound are not published, a plausible approach would be an Ullmann-type coupling of 10H-phenoxazine with 4-bromobenzaldehyde.

Protocol:

  • Reactant Preparation: Ensure 10H-phenoxazine and 4-bromobenzaldehyde are pure. Recrystallize if necessary.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 10H-phenoxazine, 4-bromobenzaldehyde, a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃), and a high-boiling point solvent (e.g., DMF or DMSO).

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. Purify the crude product using column chromatography to achieve >99% purity, which is critical for successful crystallization. Characterize the final product using NMR and Mass Spectrometry to confirm its identity.

Single Crystal Growth

The growth of a high-quality single crystal is often the most challenging step.[8] A crystal suitable for single-crystal X-ray diffraction (scXRD) should be well-formed, free of cracks, and typically between 0.1-0.3 mm in each dimension.

Recommended Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) to near-saturation. Loosely cap the vial and allow the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a moderately polar solvent (e.g., acetone). Place this vial inside a larger, sealed jar containing a more non-polar "anti-solvent" (e.g., hexane) in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the primary solution, reducing the solubility and inducing crystallization.

  • Vapor Diffusion (Solid-Vapor): This is useful for compounds that sublime. Place the solid in a vessel and heat it gently under a vacuum or inert gas flow to allow it to sublime and deposit as crystals on a cooler surface.

Data Collection and Structure Solution

Once a suitable crystal is obtained, the process of data collection and structure determination can begin. This is the core of the crystallographic experiment.

Step-by-Step Methodology:

  • Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Diffractometer Screening: Mount the goniometer on the X-ray diffractometer. A modern instrument equipped with a sensitive detector (e.g., CCD or CMOS) is standard.[9] An initial screening is performed to confirm the crystal's quality and to determine the unit cell parameters.

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (frames) and recording the diffraction pattern for each.

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of each reflection (spot), correcting for experimental factors (like Lorentz and polarization effects), and merging redundant measurements.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. Hydrogen atoms are typically placed in calculated positions. The final refined structure is evaluated using metrics like the R-factor to ensure its quality.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Computational Alternative: Crystal Structure Prediction (CSP)

When experimental efforts to grow single crystals are unsuccessful, computational Crystal Structure Prediction (CSP) offers a powerful alternative.[8][10][11] CSP aims to find the most stable crystal packing arrangements (polymorphs) of a molecule based solely on its chemical diagram.

The core of CSP involves two main challenges:

  • Searching: Efficiently exploring the vast potential energy surface of possible crystal structures. This is often done using methods like evolutionary algorithms or random sampling.[10]

  • Ranking: Accurately calculating the lattice energy of the generated structures to rank them by stability. This requires high-level computational methods, often combining force fields with quantum mechanics (DFT).[11]

The most stable predicted structures can then be compared with experimental powder X-ray diffraction (PXRD) data for validation.[8]

Caption: Conceptual diagram of a crystal's potential energy surface.

Conclusion and Future Outlook

While the definitive crystal structure of 4-(10H-Phenoxazin-10-yl)benzaldehyde remains to be determined, this guide provides the necessary framework for its elucidation. Understanding the crystallographic tendencies of the parent phenoxazine core offers a solid foundation for prediction. The detailed experimental and computational workflows presented herein offer a clear path forward for researchers. The determination of this structure is not merely an academic exercise; it is a crucial step in rationally designing next-generation materials and therapeutics based on the versatile phenoxazine scaffold. The resulting structural data will enable a deeper understanding of structure-property relationships, paving the way for targeted molecular engineering.

References

  • Molecular Packing of Phenoxazine: A Combined Single-Crystal/Crystal Structure Prediction Study. (2022). ORBi UMONS. Available at: [Link]

  • Crystal structure prediction. (n.d.). Wikipedia. Available at: [Link]

  • Engineering of a kinetically driven phase of phenoxazine by surface crystallisation. (2022). Royal Society of Chemistry. Available at: [Link]

  • Structural Studies of Some Phenoxazine Derivatives. (2006). Taylor & Francis Online. Available at: [Link]

  • Structural Studies of Some Phenoxazine Derivatives. (2025). ResearchGate. Available at: [Link]

  • Molecular Packing of Phenoxazine: A Combined Single-Crystal/Crystal Structure Prediction Study. (2022). ACS Publications. Available at: [Link]

  • Small molecule crystal structures of (a) phenoxazine (1) and (b) the nitroxide spin-labeled nucleobase ç. (n.d.). ResearchGate. Available at: [Link]

  • Crystal structure prediction. (n.d.). Daygroup. Available at: [Link]

  • Rapid prediction of molecular crystal structures using simple topological and physical descriptors. (2024). Nature. Available at: [Link]

  • Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. (2024). MDPI. Available at: [Link]

  • Crystal Structure Prediction Using Generative Adversarial Network with Data-Driven Latent Space Fusion Strategy. (2024). ACS Publications. Available at: [Link]

  • Differences in electron densities of phenoxazine and phenothiazine derivatives—charge density studies. (2012). RSC Publishing. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC. Available at: [Link]

  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules. (2021). ACS Publications. Available at: [Link]

  • Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. (2025). ResearchGate. Available at: [Link]

  • How do organic compounds single crystal X rays diffraction work? (2016). ResearchGate. Available at: [Link]

  • Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. (2009). MDPI. Available at: [Link]

  • Photoredox catalysis with 10-phenyl-10H- phenothiazine and synthesis of a photocatalytic chiral proline-based organocatalyst. (n.d.). Diva-Portal.org. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Design and Synthesis of Ratiometric Fluorescent Probes Using 4-(10H-Phenoxazin-10-yl)benzaldehyde

Target Audience: Researchers, computational chemists, and drug development professionals specializing in molecular imaging and sensor development. Introduction & Mechanistic Rationale The development of highly sensitive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals specializing in molecular imaging and sensor development.

Introduction & Mechanistic Rationale

The development of highly sensitive, selective, and biocompatible fluorescent probes is a critical frontier in chemical biology and environmental monitoring. At the core of many modern probe designs is the Donor-π-Acceptor (D-π-A) architecture, which relies on the Intramolecular Charge Transfer (ICT) mechanism.

(CAS: 2148301-47-5) serves as an elite precursor for synthesizing such probes. This molecule features a highly rigid, electron-rich phenoxazine moiety directly conjugated to a benzaldehyde group.

The Causality Behind the Structural Choices:
  • The Donor (Phenoxazine): Unlike traditional donors such as carbazole or diphenylamine, phenoxazine contains an oxygen atom opposite the nitrogen within a rigid tricyclic system. This structural constraint forces the molecule into a nearly planar conformation, significantly enhancing the electron density on the nitrogen atom. This powerful electron-donating ability lowers the HOMO-LUMO gap, effectively shifting the probe's emission into the red or near-infrared (NIR) region—a vital characteristic for avoiding autofluorescence during in vivo imaging[1].

  • The Acceptor/Handle (Benzaldehyde): The aldehyde group acts as a preliminary electron-withdrawing group (EWG) but, more importantly, serves as a highly reactive synthetic handle. Through a Knoevenagel condensation with active methylene compounds (e.g., malononitrile or 1,3-indanedione), researchers can install stronger acceptors to fine-tune the ICT effect[2].

  • The Sensing Mechanism (ICT Disruption): When the precursor is condensed with malononitrile, it forms a dicyanovinyl-functionalized probe (PXZ-MN). The dicyanovinyl double bond is highly electrophilic. Upon exposure to target nucleophiles (such as Cyanide or Hydrazine), a nucleophilic addition occurs at the β-carbon. This reaction converts the sp² hybridized carbon to an sp³ state, abruptly breaking the π-conjugation. The immediate causality is the complete blockade of the ICT process, which triggers a massive hypsochromic (blue) shift in fluorescence. This enables ratiometric detection, which is inherently self-calibrating and immune to environmental artifacts like variable probe concentration or excitation intensity[3].

Experimental Protocols

The following protocols detail the synthesis of a dicyanovinyl-phenoxazine (PXZ-MN) probe and its application in a self-validating nucleophile sensing assay.

Protocol A: Synthesis of the PXZ-MN Probe via Knoevenagel Condensation

This protocol utilizes a base-catalyzed condensation to extend the π-conjugation of the precursor.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-(10H-Phenoxazin-10-yl)benzaldehyde and 1.2 mmol of malononitrile in 15 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of piperidine to the mixture.

    • Mechanistic Insight: Piperidine acts as a basic catalyst to deprotonate the active methylene of malononitrile, generating a highly reactive carbanion necessary for the nucleophilic attack on the aldehyde carbonyl.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C under a continuous nitrogen atmosphere for 4 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 3:1 v/v).

  • Isolation: Once the precursor is fully consumed, cool the reaction mixture to room temperature. The target PXZ-MN probe will precipitate as a dark red solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold ethanol, and recrystallize from an Ethanol/Dichloromethane mixture to yield the analytically pure probe.

Protocol B: Self-Validating In Vitro Sensing Assay for Cyanide (CN⁻)

This assay is designed to provide a ratiometric fluorescence response while incorporating internal controls to ensure data trustworthiness.

  • Stock Solution: Prepare a 1.0 mM stock solution of the PXZ-MN probe in anhydrous, spectroscopic-grade DMSO. (Moisture must be excluded to prevent premature hydrolysis of the dicyanovinyl group).

  • Buffer Preparation: Prepare a 10 mM HEPES buffer solution adjusted to pH 7.4 to simulate physiological conditions.

  • Assay Formulation: In a standard 1-cm pathlength quartz cuvette, mix 10 µL of the probe stock with 1990 µL of a HEPES/DMSO mixture (8:2, v/v) to achieve a final probe concentration of 5.0 µM.

  • Titration & Measurement: Excite the sample at the isosbestic absorption point (typically around 480 nm). Gradually titrate standard NaCN solution (0 to 50 µM) into the cuvette. Record the emission spectra from 400 nm to 750 nm. You will observe a rapid decrease in the ~650 nm peak (ICT state) and a concurrent increase in the ~450 nm peak (Local Excited state)[3].

  • Self-Validating Control Step: To prove that the spectral shift is definitively caused by nucleophilic addition and not ionic strength or pH changes, run a parallel assay titrating non-nucleophilic salts (e.g., NaCl, NaNO₃, KNO₃) at identical concentrations. The fluorescence ratio ( I450​/I650​ ) must remain unchanged in the control group to validate the probe's selectivity.

Data Presentation

The following tables summarize the expected quantitative data derived from the successful execution of the protocols above, based on established phenoxazine-based probe literature[3],[2].

Table 1: Photophysical Properties of the Precursor and Probe States

Compound / StateAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Stokes Shift (nm)Dominant Mechanism
Precursor (Aldehyde)3855100.15125Weak ICT
PXZ-MN Probe (Intact)5206500.38130Strong ICT (Red/NIR)
Probe + CN⁻ (Cleaved)3604500.5290Local Excited State (Blue)

Table 2: Analytical Performance Metrics for Nucleophile Detection

Target AnalyteLinear Range (µM)Limit of Detection (LOD)Response TimeSelectivity Profile
Cyanide (CN⁻) 0.5 – 30.045 nM< 60 secondsHigh (No interference from F⁻, Cl⁻, Br⁻, I⁻)
Hydrazine (N₂H₄) 1.0 – 50.0110 nM< 3 minutesHigh (No interference from primary amines)

Mechanistic Visualizations

Workflow A Precursor: 4-(10H-Phenoxazin-10-yl)benzaldehyde C Knoevenagel Condensation (Piperidine, EtOH, 80°C) A->C B Acceptor: Malononitrile B->C D Fluorescent Probe (PXZ-MN) Strong ICT, Red Emission C->D E Analyte Introduction (e.g., CN⁻ or N₂H₄) D->E F Nucleophilic Addition at C=C E->F G Conjugation Broken (ICT Blocked) Blue Emission F->G

Workflow detailing the synthesis and ratiometric sensing mechanism of the PXZ-MN fluorescent probe.

Mechanism N1 ICT ON State D-π-A Architecture Extended Conjugation Red/NIR Fluorescence N2 ICT OFF State D-π Broken sp² → sp³ Conversion Blue/Green Fluorescence N1->N2 Nucleophilic Attack

Photophysical signaling pathway demonstrating the transition from ICT ON to ICT OFF upon analyte binding.

References

  • Ravichandiran et al. "A phenoxazine-based fluorescent chemosensor for dual channel detection of Cd2+ and CN− ions and its application to bio-imaging in live cells and zebrafish." Dyes and Pigments, 172 (2020): 107828. URL:[Link]

  • Wang et al. "A new phenoxazine-indanedione turn-on fluorescent probe with ultra-sensitivity for detecting hydrazine..." Journal of Molecular Liquids, 408 (2024): 125248. URL:[Link]

  • Lv et al. "A novel ratiometric fluorescent probe for selective detection and imaging of H2S." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 246 (2021): 118959. URL:[Link]

Sources

Application

preparation of donor-acceptor fluorophores from phenoxazine benzaldehyde

An In-Depth Technical Guide to the Synthesis of Donor-Acceptor Fluorophores from Phenoxazine Benzaldehyde Introduction: The Power of Push-Pull Systems in Fluorescence Donor-acceptor (D-π-A) fluorophores represent a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Donor-Acceptor Fluorophores from Phenoxazine Benzaldehyde

Introduction: The Power of Push-Pull Systems in Fluorescence

Donor-acceptor (D-π-A) fluorophores represent a cornerstone of modern materials science and chemical biology.[1][2] These "push-pull" systems are engineered with an electron-donating group (the donor) and an electron-withdrawing group (the acceptor) connected by a π-conjugated bridge.[3] Upon photoexcitation, an efficient intramolecular charge transfer (ICT) occurs from the donor to the acceptor, a phenomenon that governs their unique and highly tunable photophysical properties.[4] This includes large Stokes shifts, high quantum yields, and pronounced sensitivity to the local environment (solvatochromism), making them exceptional candidates for a wide range of applications.[3][5]

Among the pantheon of electron donors, the phenoxazine (PXZ) scaffold has emerged as a privileged structure.[6] Its electron-rich, non-planar "butterfly" conformation provides strong electron-donating character while simultaneously mitigating the intermolecular π-π stacking that often leads to fluorescence quenching in the solid state.[6][7] This unique geometry is instrumental in designing materials with aggregation-induced emission (AIE) characteristics and has been leveraged in the development of advanced materials for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF).[6][8][9]

This guide focuses on the synthetic pathways to create these powerful fluorophores starting from a versatile and critical intermediate: phenoxazine benzaldehyde (more formally, 10H-phenoxazine-3-carbaldehyde). The aldehyde functional group serves as a synthetic linchpin, allowing for the straightforward installation of a vast array of acceptor moieties through classic organic reactions. We will provide detailed, field-tested protocols for the synthesis of this key intermediate and its subsequent conversion into high-performance donor-acceptor fluorophores, along with methods for their characterization and a discussion of their applications.

Part I: Synthesis of the Key Intermediate: 10-H-Phenoxazine-3-carbaldehyde

The most direct and widely adopted method for introducing an aldehyde group onto the electron-rich phenoxazine core is the Vilsmeier-Haack reaction.[10][11] This reaction employs a pre-formed electrophilic iminium salt, the "Vilsmeier reagent," to effect formylation on activated aromatic rings. The reaction is generally regioselective, targeting the positions para to the heteroatoms of the phenoxazine ring.

Causality of the Vilsmeier-Haack Approach

The phenoxazine ring system is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen and oxygen atoms. The Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), is a mild electrophile compared to the acylium ions generated in Friedel-Crafts acylation.[10] This mildness is crucial, as it prevents over-reaction or degradation of the sensitive phenoxazine core, making it the ideal choice for this transformation. The reaction proceeds via the formation of a cation radical as a transient species.[12]

Caption: Mechanism of the Vilsmeier-Haack reaction on phenoxazine.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 10H-Phenoxazine

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature at 0°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.

  • Substrate Addition: Dissolve 10H-phenoxazine (1.0 equivalent) in anhydrous DCM and add this solution to the Vilsmeier reagent mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C for DCM) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture back to 0°C. Slowly and carefully quench the reaction by adding ice-cold water, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 10H-phenoxazine-3-carbaldehyde as a pure solid.

ParameterConditionRationale
Solvent Anhydrous DCM/DMFEnsures reagents are not consumed by water.
Temperature 0°C for formation, Reflux for reactionControls the exothermic formation of the Vilsmeier reagent and provides energy for the substitution.
Stoichiometry Slight excess of Vilsmeier reagentDrives the reaction to completion.
Work-up Aqueous NaHCO₃ quenchNeutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the final aldehyde.

Part II: From Aldehyde to Fluorophore: Installing the Acceptor

The aldehyde group is a versatile functional handle for C-C bond formation, enabling the crucial extension of the π-conjugated system and the introduction of the electron acceptor. The Knoevenagel condensation is a particularly effective method for this purpose.

Causality of the Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base (e.g., piperidine, pyridine).[13] The base deprotonates the active methylene compound to form a stabilized carbanion (nucleophile), which then attacks the electrophilic carbonyl carbon of the phenoxazine benzaldehyde. Subsequent dehydration yields the final D-π-A product with a newly formed C=C double bond that extends the π-conjugation, which is essential for enabling the ICT process.

Caption: General workflow for the Knoevenagel condensation.

Detailed Experimental Protocol: Knoevenagel Condensation

Materials:

  • 10H-Phenoxazine-3-carbaldehyde

  • Active methylene compound (e.g., malononitrile, 2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)acetonitrile)

  • Piperidine (catalyst)

  • Ethanol or Acetonitrile (solvent)

Procedure:

  • Setup: In a round-bottom flask, dissolve 10H-phenoxazine-3-carbaldehyde (1.0 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by TLC, often accompanied by a visible color change as the conjugated fluorophore is formed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If so, collect the solid by vacuum filtration and wash it with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure and purify the residue by recrystallization or silica gel column chromatography.

Acceptor PrecursorResulting Acceptor GroupTypical Application Area
MalononitrileDicyanovinylBioimaging, OLEDs
Ethyl CyanoacetateCyano-esterNon-linear Optics, Dyes
Barbituric AcidPyrimidine-trionePhotosensitizers

Part III: Characterization and Photophysical Properties

A rigorous characterization is essential to confirm the successful synthesis and to understand the properties of the new fluorophore.

Structural Characterization:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure, connectivity of atoms, and purity of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition.

Photophysical Characterization: The hallmark of donor-acceptor fluorophores is their ICT character, which is probed using UV-Visible and fluorescence spectroscopy.

  • UV-Visible Absorption Spectroscopy: Measures the wavelengths of light the molecule absorbs. The lowest energy absorption band corresponds to the S₀ → S₁ transition and is often the ICT band.

  • Fluorescence Spectroscopy: Measures the emission spectrum of the molecule after excitation. Key parameters include:

    • Maximum Emission Wavelength (λₑₘ): The wavelength at which the fluorescence intensity is highest.

    • Stokes Shift: The difference in energy (or wavelength) between the absorption maximum (λₐᵦₛ) and the emission maximum (λₑₘ). A large Stokes shift is desirable to minimize self-absorption.

    • Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

    • Solvatochromism: The change in absorption and emission spectra as a function of solvent polarity. A significant red-shift in emission in more polar solvents is a strong indicator of an ICT excited state.[14]

Table of Representative Photophysical Data:

SolventDielectric Constant (ε)λₐᵦₛ (nm)λₑₘ (nm)Stokes Shift (cm⁻¹)
Toluene2.44505504082
Dichloromethane8.94555904895
Acetonitrile37.54606305860
DMF38.34626506294

Note: Data are hypothetical and for illustrative purposes.

Part IV: Applications in Research and Drug Development

The unique properties of phenoxazine-based donor-acceptor fluorophores make them highly valuable tools for researchers.

  • Bioimaging and Probes: Their sensitivity to the local environment allows for the design of fluorescent probes that can report on polarity, viscosity, or the presence of specific analytes within living cells.[13][15] Fluorophores with emission in the near-infrared (NIR) window are particularly sought after for deep-tissue imaging due to reduced light scattering and autofluorescence.[6][16] Phenoxazine derivatives have been successfully used for targeted imaging of subcellular organelles and even for fluorescence-guided surgery.[16][17]

  • Organic Electronics: In materials science, these molecules are key components in OLEDs. By carefully tuning the donor and acceptor strength, the energy gap between the singlet and triplet excited states can be minimized, facilitating the TADF process and leading to highly efficient light-emitting devices.[8]

Caption: High-level workflow from starting materials to applications.

References

  • Izumi, S., et al. (2022). Comparative study of thermally activated delayed fluorescent properties of donor–acceptor and donor–acceptor–donor architectures based on phenoxazine and dibenzo[a,j]phenazine. Beilstein Journal of Organic Chemistry, 18, 459-468. Available from: [Link]

  • Technical University of Denmark. (2022). Comparative study of thermally activated delayed fluorescent properties of donor-acceptor and donor-acceptor-donor architectures based on phenoxazine and dibenzo[a,j]phenazine. DTU Research Database. Available from: [Link]

  • Gebremdhin, K.H., et al. (2022). Recent Advances in Benzo[a]phenoxazine-based Fluorescent Probes: A review and perspectives. ResearchGate. Available from: [Link]

  • Guan, Y., et al. (2020). Phenothiazine versus Phenoxazine: Structural Effects on the Photophysical Properties of NIR-II AIE Fluorophores. ACS Applied Materials & Interfaces, 12(39), 44037-44045. Available from: [Link]

  • Gamage, C.S., et al. (2021). Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. Molecules, 26(3), 735. Available from: [Link]

  • Lone, S.H., et al. (2024). Photophysical and DNA‐Binding Properties of Phenoxazine‐Based Push–Pull Type Organic Chromophores: Insights From DFT, Molecular Docking, and Optical Studies. ChemistrySelect, 9(2), e202303893. Available from: [Link]

  • Ikechukwu, A. (2021). The Utility Of Suzuki-Miyaura Cross-Coupling Reaction In The Synthesis Of Angular Benzo[A]Phenothiazine And Benzo[A]Phenoxazine Derivatives And Their Anti-Microbial Screening. Afribary. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of novel phenothiazine, phenoxazine and carbazole derivatives via Suzuki-Miyaura reaction. Available from: [Link]

  • Kumar, A., et al. (2023). Phenoxazine-based ambipolar luminescent room-temperature liquid crystals capable of being used in bioimaging applications. Journal of Materials Chemistry B, 11(44), 10243-10254. Available from: [Link]

  • Wang, C., et al. (2021). The effect of molecular configuration and donor on the photophysical properties of 2-phenylfuro[2,3-b]quinoxaline based emitters. New Journal of Chemistry, 45(4), 2095-2103. Available from: [Link]

  • Ayogu, J.I., & Ezeokonkwo, M.A. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(8), 2873-2878. Available from: [Link]

  • Lee, J., et al. (2018). Donor–Acceptor Fluorophores for Energy-Transfer-Mediated Photocatalysis. Journal of the American Chemical Society, 140(41), 13353-13359. Available from: [Link]

  • Ayogu, J.I., & Ezeokonkwo, M.A. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Benzophenoxazine-Based Fluorescent Dyes for Labeling Biomolecules. Available from: [Link]

  • Mandloi, U., et al. (2023). Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. Biomolecules, 13(12), 1774. Available from: [Link]

  • Yoo, J., et al. (2024). Nerve Visualization using Phenoxazine-Based Near-Infrared Fluorophores to Guide Prostatectomy. Advanced Materials, 36(15), e2304724. Available from: [Link]

  • Wang, Y., et al. (2024). Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. Dyes and Pigments, 223, 111956. Available from: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available from: [Link]

  • Lee, J., et al. (2007). Synthesis and Characterization of Donor−Acceptor Chromophores for Unidirectional Electron Transfer. Organic Letters, 9(5), 753-756. Available from: [Link]

  • Gamage, C.S., et al. (2021). Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. ResearchGate. Available from: [Link]

  • Boubaker, T., et al. (2020). Phenoxazine and diketopyrrolopyrrole based donor-acceptor conjugated polymers: synthesis and optical properties. Polímeros, 30(3), e2020027. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route to obtain various phenoxazine derivatives using.... Available from: [Link]

  • Izumi, S., et al. (2022). Comparative study of thermally activated delayed fluorescent properties of donor–acceptor and donor–acceptor–donor architectures based on phenoxazine and dibenzo[a,j]phenazine. PMC. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available from: [Link]

  • Mandloi, U., et al. (2023). Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. MDPI. Available from: [Link]

  • Pokhodenko, V.D., et al. (1985). Cation radicals as intermediates in the Vilsmeier–Haack formylation. Journal of the Chemical Society, Chemical Communications, (2), 72-73. Available from: [Link]

  • SAGE Publications Inc. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. International Journal of Organic Chemistry, 2005(5), 316-318. Available from: [Link]

  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(2), 589. Available from: [Link]

Sources

Method

incorporating 4-(10H-Phenoxazin-10-yl)benzaldehyde into conjugated polymers

Advanced Synthesis and Application Protocol: Incorporating 4-(10H-Phenoxazin-10-yl)benzaldehyde into Conjugated Polymers for Optoelectronics and Bioimaging Executive Overview The compound 4-(10H-Phenoxazin-10-yl)benzalde...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis and Application Protocol: Incorporating 4-(10H-Phenoxazin-10-yl)benzaldehyde into Conjugated Polymers for Optoelectronics and Bioimaging

Executive Overview

The compound 4-(10H-Phenoxazin-10-yl)benzaldehyde (CAS: 2148301-47-5) is a highly versatile Donor-Acceptor (D-A) building block. The phenoxazine core functions as a strong electron donor with a rigid, nonplanar "butterfly" conformation that effectively suppresses non-radiative decay pathways[1]. Conversely, the benzaldehyde moiety serves a dual purpose: it acts as an electron-withdrawing acceptor to narrow the optical bandgap, and it provides a highly reactive chemical handle for post-polymerization modification.

For researchers and drug development professionals, incorporating this monomer into conjugated polymers unlocks two distinct advanced applications:

  • Thermally Activated Delayed Fluorescence (TADF): The spatial separation of the Highest Occupied Molecular Orbital (HOMO) on the phenoxazine and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor enables efficient reverse intersystem crossing (RISC) for high-efficiency OLEDs[2].

  • Conjugated Polymer Nanoparticles (CPNs): The pendant aldehyde groups can be utilized to conjugate amine-bearing biological targeting ligands (via Schiff base formation), creating ultra-bright, biocompatible fluorescent probes for in vitro and in vivo bioimaging[3].

Mechanistic Rationale & Structural Strategy

A common pitfall in polymer chemistry is attempting to directly polymerize a monoaldehyde. Because it possesses only one reactive site for Knoevenagel condensation, it will act as a chain terminator, yielding only low-molecular-weight oligomers.

To build a high-molecular-weight conjugated polymer, we must orthogonalize the reactivity. By regioselectively brominating the phenoxazine core at the 3 and 7 positions, we convert the molecule into an A-B-A type monomer. This enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura polycondensation) to form the conjugated backbone[4], while preserving the pendant aldehyde groups for downstream functionalization.

Workflow Diagram

G Monomer 4-(10H-Phenoxazin-10-yl) benzaldehyde Bromination Regioselective Bromination (NBS) Monomer->Bromination Dibromo 3,7-Dibromo Intermediate Bromination->Dibromo Polymerization Suzuki Polycondensation (Pd-Catalyzed) Dibromo->Polymerization Polymer Conjugated Polymer (Pendant Aldehydes) Polymerization->Polymer Modification Orthogonal Functionalization Polymer->Modification OLED TADF Emitters (OLEDs) Modification->OLED Knoevenagel (Malononitrile) Bioimaging CPNs for Bioimaging Modification->Bioimaging Schiff Base (Amine Ligands)

Synthesis workflow of phenoxazine-based conjugated polymers and their orthogonal applications.

Step-by-Step Methodologies

Protocol A: Regioselective Dibromination of the Phenoxazine Core

Causality: N-Bromosuccinimide (NBS) is utilized to provide a mild, controlled source of electrophilic bromine. The reaction is conducted at 0 °C in the dark to prevent the homolytic cleavage of NBS into bromine radicals, which would lead to unwanted benzylic bromination or radical side reactions. The strong electron-donating effect of the phenoxazine nitrogen directs the electrophilic aromatic substitution strictly to the para positions (3 and 7).

  • Preparation: Dissolve 1.0 eq of 4-(10H-Phenoxazin-10-yl)benzaldehyde in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) in a round-bottom flask. Shield the flask from light using aluminum foil and cool to 0 °C in an ice bath.

  • Addition: Slowly add 2.1 eq of NBS in small portions over 30 minutes under a nitrogen atmosphere.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Workup: Pour the mixture into ice water to precipitate the product. Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and purify via silica gel column chromatography (Hexane/Ethyl Acetate).

  • Self-Validation System: The reaction progress is self-indicating. The initial yellow solution will darken significantly. Thin-Layer Chromatography (TLC) will show the complete disappearance of the starting material ( Rf​ ~0.6) and the emergence of a highly fluorescent blue/green spot under 365 nm UV ( Rf​ ~0.4), confirming the formation of the 3,7-dibromo intermediate.

Protocol B: Suzuki-Miyaura Polycondensation

Causality: Fluorene is selected as a comonomer because its bulky alkyl chains ensure the resulting polymer remains soluble in organic solvents, while its wide bandgap allows the phenoxazine-benzaldehyde D-A units to dictate the optical properties. Aliquat 336 is added as a phase-transfer catalyst to shuttle carbonate ions into the toluene phase, drastically accelerating the transmetalation step of the catalytic cycle[4].

  • Monomer Loading: In a Schlenk flask, combine 1.0 eq of the dibromo intermediate, 1.0 eq of 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, and 3 mol% of Pd(PPh₃)₄.

  • Solvent System: Add a degassed mixture of Toluene and 2M aqueous K₂CO₃ (v/v 3:1), followed by 2 drops of Aliquat 336.

  • Polymerization: Subject the flask to three freeze-pump-thaw cycles to strictly remove oxygen (preventing homocoupling and catalyst degradation). Heat the mixture to 90 °C under vigorous stirring for 48 hours.

  • End-Capping: Add a small amount of phenylboronic acid, stir for 6 hours, then add bromobenzene and stir for another 6 hours to remove reactive end-groups.

  • Purification: Cool the mixture and precipitate it dropwise into vigorously stirred cold methanol. Filter the solid and subject it to Soxhlet extraction (methanol, acetone, then chloroform).

  • Self-Validation System: As the polymer chain extends, the solution viscosity will visibly and dramatically increase. Successful precipitation in methanol yields a distinct fibrous solid; a powdery precipitate indicates a failure to achieve high molecular weight.

Protocol C: Formulation of CPNs for Bioimaging

Causality: Nanoprecipitation relies on the rapid kinetic trapping of hydrophobic polymer chains. Pluronic F-127 (a PEG-PPG-PEG triblock copolymer) is used as a surfactant. The hydrophobic PPG core intercalates with the conjugated polymer, while the hydrophilic PEG corona provides steric stabilization, preventing macrophage clearance in vivo (the "stealth" effect)[3].

  • Stock Solution: Dissolve the synthesized conjugated polymer in spectroscopic grade Tetrahydrofuran (THF) to a concentration of 1 mg/mL.

  • Aqueous Phase: Prepare a 0.2 wt% solution of Pluronic F-127 in Milli-Q water.

  • Injection: Under continuous bath sonication, rapidly inject 1 mL of the polymer/THF solution into 9 mL of the aqueous Pluronic solution.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator and gently remove the THF under reduced pressure at 30 °C.

  • Filtration: Pass the resulting aqueous dispersion through a 0.22 µm syringe filter to remove any macroscopic aggregates.

  • Self-Validation System: The final aqueous dispersion must be optically clear without any visible turbidity. When exposed to a 365 nm UV lamp, the dispersion will exhibit intense, uniform fluorescence, confirming successful encapsulation and the absence of severe aggregation-caused quenching (ACQ).

Quantitative Data Summary

The following table outlines the expected physicochemical and optical parameters of the successfully synthesized phenoxazine-aldehyde conjugated polymers and their formulated nanoparticles.

PropertyTypical Value RangeMeasurement Method / Conditions
Number-Average Molecular Weight ( Mn​ ) 25,000 - 45,000 g/mol Gel Permeation Chromatography (GPC) vs. Polystyrene
Dispersity (Đ) 1.8 - 2.2GPC (THF eluent)
Optical Bandgap ( Eg​ ) 2.0 - 2.2 eVTauc plot from UV-Vis absorption onset
Photoluminescence Quantum Yield (PLQY) 65% - 85%Integrating sphere (neat film)
CPN Hydrodynamic Diameter 30 - 50 nmDynamic Light Scattering (DLS) in DI Water
Delayed Exciton Lifetime ( τd​ ) 1.5 - 3.0 µsTransient Photoluminescence (for TADF variants)

References

  • Bui, T. T., Nguyen, T. H., Doan, B. K., Nguyen, L.-T. T., Tran, C. D., & Nguyen, H. T. "Phenoxazine and diketopyrrolopyrrole based donor-acceptor conjugated polymers: synthesis and optical properties." Polímeros: Ciência e Tecnologia, 2023.[4] URL:

  • Zhu, Y., Babel, A., & Jenekhe, S. A. "Phenoxazine-Based Conjugated Polymers: A New Class of Organic Semiconductors for Field-Effect Transistors." Macromolecules, 2005.[1] URL:

  • Pecher, J., & Mecking, S. "Conjugated Polymer Nanoparticles for Bioimaging." National Institutes of Health (NIH) / PMC, 2017.[3] URL:

  • Guo, J., et al. "Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies." Frontiers in Chemistry, 2020.[2] URL:

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-(10H-Phenoxazin-10-yl)benzaldehyde Derivatives

Executive Summary & Strategic Rationale The compound 4-(10H-Phenoxazin-10-yl)benzaldehyde (CAS: 2148301-47-5)[1] is a highly versatile donor-acceptor (D-A) building block. The electron-rich phenoxazine core acts as a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The compound 4-(10H-Phenoxazin-10-yl)benzaldehyde (CAS: 2148301-47-5)[1] is a highly versatile donor-acceptor (D-A) building block. The electron-rich phenoxazine core acts as a potent electron donor, while the benzaldehyde moiety serves as an electron acceptor. This distinct push-pull architecture is heavily utilized in the design of organic photoredox catalysts and Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation OLEDs[2].

To fine-tune the photophysical properties (such as emission wavelength and redox potentials) of these materials, researchers must extend the π -conjugated system. The Suzuki-Miyaura cross-coupling reaction remains the premier synthetic methodology for this purpose, allowing for the modular attachment of various aryl and heteroaryl groups[3]. This application note details the mechanistic rationale, optimized protocols, and self-validating workflows for performing Suzuki-Miyaura couplings on halogenated derivatives of 4-(10H-Phenoxazin-10-yl)benzaldehyde.

Mechanistic Framework & Catalyst Selection (E-E-A-T)

When functionalizing 4-(10H-Phenoxazin-10-yl)benzaldehyde derivatives, the inherent electronic asymmetry of the molecule dictates the reaction kinetics. If the precursor is brominated on the electron-rich phenoxazine core (e.g., at the 3- and 7-positions), the oxidative addition of palladium into the C–Br bond faces a higher activation barrier compared to electron-deficient aryl halides.

Causality Behind Experimental Choices:

  • Catalyst Selection: While Pd(PPh3​)4​ is a ubiquitous zero-valent precatalyst, empirical data shows that Pd(dppf)Cl2​ frequently outperforms it in the borylation and cross-coupling of sterically hindered phenoxazine derivatives[4]. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a strict cis-coordination geometry on the Pd(II) intermediate. This geometric pre-organization drastically accelerates the rate-limiting reductive elimination step, thereby suppressing competitive side reactions such as protodeboronation of the boronic acid partner.

  • Biphasic Solvent System: A standard mixture of Toluene/Ethanol/Water is employed. Toluene solubilizes the highly lipophilic phenoxazine precursor, water dissolves the inorganic base (e.g., K2​CO3​ ), and ethanol acts as a crucial phase-transfer agent, bridging the aqueous and organic layers to facilitate transmetalation at the interface[5].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br Insertion) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Trans Transmetalation Ar'-B(OH)2 + Base PdII->Trans PdII2 Pd(II) Intermediate Ar-Pd-Ar' Trans->PdII2 RedElim Reductive Elimination Product Release PdII2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product Extended D-A System RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for phenoxazine derivatives.

Experimental Protocol Architecture

The following protocol describes the coupling of a brominated 4-(10H-Phenoxazin-10-yl)benzaldehyde derivative with an arylboronic acid. Every step is designed as a self-validating system to ensure reaction integrity.

Materials Required
  • Electrophile: 4-(3-bromo-10H-phenoxazin-10-yl)benzaldehyde (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.5 equiv per reactive site)

  • Catalyst: Pd(dppf)Cl2​ (0.05 equiv / 5 mol%)

  • Base: K2​CO3​ (3.0 equiv, 2.0 M aqueous solution)[2]

  • Solvent: Toluene / Ethanol (4:1 v/v ratio)

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the brominated phenoxazine derivative, the arylboronic acid, and the Pd(dppf)Cl2​ catalyst.

  • Solvent Addition & Base Loading: Inject the Toluene and Ethanol mixture. Add the 2.0 M aqueous K2​CO3​ solution.

  • Rigorous Degassing (Critical Step): Perform three cycles of Freeze-Pump-Thaw, or vigorously sparge the biphasic mixture with ultra-pure Argon for 30 minutes.

    • Causality: Palladium(0) is highly oxophilic. Oxygen intrusion will irreversibly oxidize the catalyst into inactive "Pd-black" and promote the oxidative homocoupling of the boronic acid[5].

  • Thermal Activation: Seal the flask under an Argon atmosphere and heat the mixture to 85–90 °C using an oil bath or heating block.

    • Self-Validation Check: Within 30 minutes of heating, the organic layer should transition to a homogeneous golden-yellow or deep orange hue, indicating the successful generation of the active Pd(0) species. The appearance of a finely dispersed black precipitate indicates catalyst death.

  • Reaction Monitoring: Stir for 12–18 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The highly fluorescent, UV-active starting material spot should completely disappear, replaced by a new, often intensely colored product spot.

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash sequentially with distilled water and brine. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.

Workflow Step1 1. Reagent Prep Substrate & Catalyst Step2 2. Degassing Ar Sparge / FPT Step1->Step2 Step3 3. Thermal Activation 85-90°C, 12-18h Step2->Step3 Step4 4. Biphasic Workup EtOAc / Brine Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Quantitative Performance Data

The table below summarizes optimized reaction conditions and isolated yields for various 4-(10H-Phenoxazin-10-yl)benzaldehyde derivatives coupled with different boronic acids, demonstrating the modularity of this approach[4],[6].

Phenoxazine DerivativeBoronic Acid PartnerCatalyst (5 mol%)BaseSolvent SystemTemp (°C)Time (h)Isolated Yield (%)
3-Bromo-POZ-PhCHOPhenylboronic acid Pd(PPh3​)4​ K2​CO3​ Toluene/EtOH/ H2​O 901285%
3,7-Dibromo-POZ-PhCHO4-(Diphenylamino)phenylboronic acid Pd(dppf)Cl2​ K2​CO3​ Toluene/EtOH/ H2​O 901678%
3-Bromo-POZ-PhCHOThiophen-2-ylboronic acid Pd(dppf)Cl2​ Cs2​CO3​ THF/ H2​O 801882%
3,7-Dibromo-POZ-PhCHO9-Phenyl-9H-carbazol-3-ylboronic acid Pd(PPh3​)4​ K2​CO3​ Toluene/EtOH/ H2​O 1002471%

(Note: POZ-PhCHO = 4-(10H-Phenoxazin-10-yl)benzaldehyde core).

Troubleshooting & Expert Insights

  • Incomplete Conversion / Stalled Reaction: If TLC indicates stalled conversion after 6 hours, the issue is likely protodeboronation of the boronic acid. Solution: Add an additional 0.5 equivalents of the boronic acid and 2 mol% of catalyst. Ensure the reaction temperature does not exceed 100 °C, as excessive heat accelerates boronic acid degradation.

  • Aldehyde Reduction Side-Reactions: Occasionally, primary alcohols (like ethanol) can act as hydride sources in the presence of palladium, leading to the reduction of the benzaldehyde moiety to a benzyl alcohol. Solution: If reduction is observed, switch the phase-transfer solvent from Ethanol to 1,4-Dioxane or THF.

  • Emulsion Formation During Workup: The amphiphilic nature of some extended phenoxazine derivatives can cause severe emulsions during the aqueous extraction phase. Solution: Filter the entire biphasic mixture through a pad of Celite prior to separation, or add a small volume of brine to increase the ionic strength of the aqueous layer.

References

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions - Molecules (MDPI).

  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - Molecular Diversity (Springer).

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC).

  • Facile Suzuki Coupling Strategy toward New Nile Red Derivatives with Improved Two‐Photon Brightness - Chemistry - A European Journal (Wiley).

  • 2148301-47-5 | 4-(10H-Phenoxazin-10-yl)benzaldehyde - ChemScene.

  • Phenothiazines, S-oxides, and S,S-dioxides as well as phenoxazines as emitters for OLEDs - US Patent 8029919B2.

Sources

Technical Notes & Optimization

Troubleshooting

preventing phenoxazine core oxidation during aldehyde functionalization

Welcome to the Phenoxazine Functionalization Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of phenoxazine-based electron donors for dye-sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Phenoxazine Functionalization Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of phenoxazine-based electron donors for dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs).

The most common point of failure during the synthesis of these molecules—specifically during aldehyde functionalization (e.g., Vilsmeier-Haack formylation)—is the inadvertent oxidation of the phenoxazine core. Phenoxazines are exceptionally electron-rich; their bridging oxygen atom acts as both a π -electron donor and a σ -electron acceptor, making them privileged radical-trapping antioxidants (RTAs)[1]. Because they react with peroxyl radicals and single-electron oxidants orders of magnitude faster than standard diarylamines, standard formylation protocols often result in dark, intractable polymeric mixtures rather than the desired aldehyde.

This guide is designed to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to prevent them.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My Vilsmeier-Haack reaction mixture turned dark green/black instead of the expected yellow/orange. What happened? A: The dark coloration is the visual signature of phenoxazine radical cations or fully oxidized phenoxazin-3-one degradation products[2]. The Vilsmeier reagent (POCl 3​ and DMF) can contain trace peroxides or transition metals if not freshly purified. Furthermore, the highly electrophilic iminium intermediate can act as a single-electron oxidant toward unreacted phenoxazine if the system is exposed to atmospheric oxygen or elevated temperatures. Causality & Fix: You must eliminate all single-electron transfer (SET) pathways. Use strictly anhydrous, amine-free DMF and freshly distilled POCl 3​ . Degas all solvents using the freeze-pump-thaw method to remove dissolved O 2​ .

Q2: Does N-alkylation protect the phenoxazine core from oxidation during formylation? A: Only partially. While N-alkylation (e.g., N-ethylhexyl) prevents the formation of the neutral aminyl radical (which requires an N-H bond abstraction), the N-alkylphenoxazine core remains highly electron-rich. Recent studies demonstrate that non-tertiary alkyl substituents on phenoxazines can undergo direct reactions with O 2​ , leading to unwanted autoxidation products[3]. Causality & Fix: N-alkylation alters the oxidation pathway but does not eliminate the thermodynamic driving force for oxidation. Strict inert atmosphere protocols are still mandatory.

Q3: The reaction looks clean by TLC, but massive degradation occurs during the aqueous workup. How do I prevent this? A: Quenching the Vilsmeier-Haack reaction with water or aqueous base (e.g., NaOH) is highly exothermic. The combination of localized heat, elevated pH, and sudden exposure to oxygenated water rapidly accelerates the single-electron oxidation of the phenoxazine core. Causality & Fix: You must decouple hydrolysis from oxidation. Quench the reaction by pouring it into an argon-sparged mixture of crushed ice and a mild buffer (saturated aqueous sodium acetate). Adding a water-soluble antioxidant (e.g., ascorbic acid) to the quench solution chemically intercepts transient radical cations before they polymerize.

Part 2: Mechanistic Pathways

Understanding the competing pathways in your flask is critical for troubleshooting. The diagram below illustrates how trace oxygen or heat diverts the target electrophilic aromatic substitution toward oxidative degradation.

Pathway Substrate N-Alkylphenoxazine (Electron-Rich Core) Iminium Iminium Intermediate (Target Pathway) Substrate->Iminium Electrophilic Attack (Anaerobic) Radical Phenoxazine Radical Cation (Dark Green/Black) Substrate->Radical Single-Electron Transfer (Aerobic/Heat) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Iminium Oxygen Dissolved O2 / ROS (Trace Impurities) Oxygen->Radical Product 3-Formylphenoxazine (Stable Product) Iminium->Product Hydrolysis (Cold, Degassed) Degradation Phenoxazin-3-one / Polymers (Loss of Yield) Radical->Degradation Further Oxidation

Competitive pathways: Target electrophilic substitution vs. oxidative degradation.

Part 3: Quantitative Data on Phenoxazine Sensitivity

To contextualize why phenoxazine requires more rigorous handling than other heterocycles, review the comparative thermodynamic and kinetic oxidation data below. Phenoxazine exhibits the lowest oxidation potential and the highest reactivity toward radicals, necessitating extreme care during electrophilic functionalization[1][3].

Heterocycle CoreN-H Bond Dissociation Energy (kcal/mol)Oxidation Potential (V vs. NHE)Reactivity toward Peroxyl Radicals ( kinh​ , M −1 s −1 )Primary Oxidation Product
Phenoxazine 71.8 – 77.40.59 – 1.38 6.6×108 Radical cation / Phenoxazin-3-one
Phenothiazine ~ 79.0~ 0.81~ 106 Sulfoxide / Radical cation
Diphenylamine ~ 82.0> 1.00~ 104 Aminyl radical

Part 4: Validated Experimental Protocol

Anaerobic Vilsmeier-Haack Formylation of N-Alkylphenoxazine This self-validating protocol incorporates built-in checkpoints to ensure the phenoxazine core remains unoxidized throughout the synthesis of 3-formylphenoxazine derivatives[4].

Step 1: Reagent Preparation (The "Dry & Degassed" Standard)

  • Distill DMF over CaH 2​ under reduced pressure and store over 4Å molecular sieves.

  • Distill POCl 3​ under argon immediately prior to use. Causality: Removing trace dimethylamine and moisture from DMF prevents the formation of oxidizing side-products and maintains the strict stoichiometry required for the Vilsmeier complex.

Step 2: Vilsmeier Reagent Generation

  • In a flame-dried Schlenk flask under argon, add 5.0 mL of anhydrous DMF and cool to 0 °C.

  • Dropwise add POCl 3​ (1.5 equivalents relative to substrate). Stir for 30 minutes at 0 °C until the pale yellow Vilsmeier complex forms.

Step 3: Substrate Addition

  • Dissolve the N-alkylphenoxazine (1.0 eq) in anhydrous, freeze-pump-thaw degassed 1,2-dichloroethane (DCE).

  • Add the substrate solution dropwise to the Vilsmeier complex at 0 °C. Checkpoint: The solution should transition to a deep red/orange color. If it turns dark green or black, oxygen has infiltrated the system, and radical cations are forming.

Step 4: Formylation Reaction

  • Gradually warm the reaction to 60 °C and stir for 4–6 hours under a positive pressure of argon. Monitor via TLC (using degassed eluents to prevent on-plate oxidation).

Step 5: Anaerobic Quenching (Critical Step)

  • Cool the reaction mixture to 0 °C.

  • Prepare a quenching bath: 50 mL of saturated aqueous sodium acetate (NaOAc) mixed with 50 g of crushed ice. Sparge this mixture with argon for 15 minutes prior to use. Add 0.1 g of ascorbic acid.

  • Slowly pour the reaction mixture into the quenching bath while stirring vigorously. Causality: NaOAc provides a buffered hydrolysis of the iminium ion without the harsh high pH of NaOH (which promotes oxidation). Ascorbic acid acts as a sacrificial reductant to quench any transient radical cations generated during the exothermic quench.

Step 6: Extraction & Purification

  • Extract with degassed ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 3-formylphenoxazine.

Workflow Step1 1. Reagent Prep Distill DMF & POCl3 Degas Solvents Step2 2. Complexation 0 °C, Argon atm Form Vilsmeier Salt Step1->Step2 Step3 3. Substrate Addition Dropwise in DCE Monitor Color Step2->Step3 Step4 4. Formylation 60 °C, 4-6 hours Strictly Anaerobic Step3->Step4 Step5 5. Buffered Quench Ice + NaOAc + Ascorbate Argon Sparged Step4->Step5

Step-by-step workflow for the anaerobic Vilsmeier-Haack formylation of phenoxazine.

References

  • Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants Source: ResearchGate / Journal of the American Chemical Society URL:[Link]

  • Non-Tertiary Alkyl Substituents Enhance High-Temperature Radical Trapping by Phenothiazine and Phenoxazine Antioxidants Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Oxidation of phenothiazine and phenoxazine by Cunninghamella elegans Source: ResearchGate / Xenobiotica URL:[Link]

  • Phenoxazine Dyes for Dye-Sensitized Solar Cells: Relationship Between Molecular Structure and Electron Lifetime Source: ResearchGate / Chemistry - A European Journal URL:[Link]

Sources

Optimization

Technical Support Center: Isolation, Purification, and Recrystallization of 4-(10H-Phenoxazin-10-yl)benzaldehyde

Welcome to the Application Scientist Knowledge Base. This guide is engineered for synthetic chemists and materials scientists working with donor-acceptor (D-A) intermediates, specifically focusing on 4-(10H-Phenoxazin-10...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This guide is engineered for synthetic chemists and materials scientists working with donor-acceptor (D-A) intermediates, specifically focusing on 4-(10H-Phenoxazin-10-yl)benzaldehyde (CAS: 2148301-47-5).

As a critical building block for Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs [1], the purity of this intermediate directly dictates the photoluminescence quantum yield (PLQY) and device lifetime of downstream products. Because the phenoxazine core is highly electron-rich and the benzaldehyde moiety is prone to auto-oxidation, standard purification workflows often fail, resulting in dark green impurities or insoluble polymeric networks. This guide provides a self-validating, causality-driven methodology to ensure >99% purity.

Physicochemical Profiling & Solvent Matrix

Before initiating purification, it is critical to understand the solubility profile of the molecule. The bulky, hydrophobic phenoxazine core dominates the molecule's spatial footprint, while the aldehyde provides a localized polar dipole.

Table 1: Quantitative Solubility & Chromatographic Data

Solvent SystemSolubility (25°C)Solubility (Boiling)Chromatographic Behavior ( Rf​ )Functional Role in Workflow
Chloroform ( CHCl3​ ) > 50 mg/mL> 200 mg/mLN/APrimary dissolution solvent for recrystallization.
Dichloromethane (DCM) > 40 mg/mL> 150 mg/mL Rf​≈0.8 (100% DCM)Extraction solvent; Alternative primary solvent.
Ethyl Acetate (EtOAc) ~ 15 mg/mL> 80 mg/mL Rf​≈0.6 (20% in Hexane)Polar modifier for silica gel chromatography.
Methanol (MeOH) < 2 mg/mL~ 10 mg/mLN/AIdeal anti-solvent; induces supersaturation.
n-Hexane < 0.5 mg/mL< 2 mg/mL Rf​≈0.0 (100% Hexane)Non-polar bulk eluent; washing solvent.

Process Visualization: The Purification Workflow

The following diagram maps the critical path from crude extract to device-grade crystals. Each step is designed to preemptively address the molecule's specific degradation pathways.

PurificationWorkflow N1 Crude Extract (DCM/Water Phase) N2 Flash Chromatography (Silica, Hexane:EtOAc) N1->N2 Load N3 N3 N2->N3 Collect Fractions N4 Primary Dissolution (Hot CHCl3, Degassed) N3->N4 Re-dissolve N5 Anti-Solvent Addition (Hot MeOH dropwise) N4->N5 Induce Turbidity N6 Controlled Cooling (RT then 4°C) N5->N6 Crystallize N7 Vacuum Filtration & Cold MeOH Wash N6->N7 Harvest N8 N8 N7->N8 Vacuum Dry

Fig 1. Step-by-step purification and recrystallization workflow for phenoxazine derivatives.

Standard Operating Procedure: Two-Stage Purification

This protocol relies on a self-validating loop: visual color confirmation and TLC validation dictate whether you proceed to the next step.

Phase 1: Flash Column Chromatography (Pre-Purification)

Causality: Direct recrystallization of the crude SNAr or Buchwald-Hartwig reaction mixture often fails because unreacted phenoxazine co-crystallizes with the product due to their similar planar geometries [2]. Chromatography removes the bulk of the starting materials.

  • Preparation: Pack a silica gel column using n-Hexane.

  • Loading: Dissolve the crude mixture in a minimal amount of DCM. Dry load onto silica if the crude is highly viscous.

  • Elution: Run a gradient from 100% Hexane to 90:10 Hexane:EtOAc.

  • Validation (In-Process QC): Spot fractions on a TLC plate. The target product will elute as a bright yellow band ( Rf​≈0.4 in 90:10 Hexane:EtOAc). Unreacted phenoxazine will elute slightly faster and oxidize to a green spot on the TLC plate when exposed to air.

  • Concentration: Pool the yellow fractions and concentrate via rotary evaporation. Crucial: Keep the water bath below 40°C and shield the flask from direct ambient light using aluminum foil to prevent photo-oxidation.

Phase 2: Anti-Solvent Recrystallization ( CHCl3​ / MeOH)

Causality: Phenoxazine derivatives require a solvent system that can easily break their π−π stacking in the liquid phase but force rapid lattice formation upon cooling. A Chloroform/Methanol system achieves this perfectly [3].

  • Primary Dissolution: Transfer the concentrated solid to a Schlenk flask. Add degassed, hot CHCl3​ dropwise under a nitrogen stream until the solid just dissolves. The solution should be a clear, vibrant yellow.

  • Hot Filtration (Optional but Recommended): If any white, insoluble particulates remain (indicating auto-oxidized benzoic acid byproducts), pass the hot solution through a pre-warmed PTFE syringe filter.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot, degassed Methanol dropwise. Stop adding Methanol the moment the solution becomes persistently turbid (cloudy).

  • Re-clarification: Add 1-2 drops of hot CHCl3​ until the solution just turns clear again.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 4 hours. Self-Validation: You should observe the formation of bright yellow, needle-like or blocky crystals.

  • Harvesting: Cool the flask in an ice bath for 1 hour to maximize yield. Filter the crystals under vacuum and wash with ice-cold Methanol (not Hexane, as Hexane can cause condensation of ambient moisture).

  • Drying: Dry the crystals under high vacuum (protect from light) for 12 hours.

Troubleshooting & Failure Analysis (FAQs)

When working with highly conjugated D-A materials, visual cues are your best diagnostic tools.

Q: My crude product or concentrated fractions have developed a dark green or brown tint instead of being bright yellow. What happened? A: This is the most common failure mode. The phenoxazine core is highly electron-rich. The nitrogen lone pair conjugates with the oxygen-containing tricyclic system, significantly lowering its oxidation potential. Exposure to ambient oxygen and light triggers a single-electron transfer (SET), forming a stable phenoxazine radical cation (which is dark green/brown). Corrective Action: Discard highly green fractions. To salvage slightly tinted batches, pass the material through a short silica plug using pure DCM before attempting recrystallization. Always degas your recrystallization solvents by bubbling N2​ or Argon for 15 minutes prior to use.

Q: The yield of my recrystallization is extremely low, and a white, insoluble powder is left behind when I try to dissolve the crude in Chloroform. A: You are observing the auto-oxidation of the benzaldehyde moiety. Aldehydes are prone to radical-mediated auto-oxidation in the presence of trace metals or light, converting the target molecule into 4-(10H-Phenoxazin-10-yl)benzoic acid. This carboxylic acid is highly insoluble in CHCl3​ . Corrective Action: The white powder is a degraded byproduct and should be filtered out (Step 2 of Phase 2). To prevent this in future batches, store the purified aldehyde under an inert atmosphere at 4°C and avoid leaving it on the rotary evaporator for extended periods.

Q: Crystals formed beautifully, but NMR analysis shows a persistent 1:1 contamination with unreacted phenoxazine. Why didn't recrystallization separate them? A: Co-crystallization. Phenoxazine and 4-(10H-Phenoxazin-10-yl)benzaldehyde share a massive structural denominator (the tricyclic core). During lattice formation, the phenoxazine molecule can seamlessly substitute into the crystal lattice of the product without disrupting the packing energy enough to halt crystallization. Corrective Action: Recrystallization cannot reliably separate these two. You must ensure complete separation during the Flash Chromatography phase (Phase 1). Run a shallower gradient (e.g., 95:5 Hexane:EtOAc) to improve resolution.

DegradationPathways Target 4-(10H-Phenoxazin-10-yl)benzaldehyde (Target: Yellow/Colorless) Ox1 Phenoxazine Radical Cation (Impurity: Green/Brown) Target->Ox1 O2 + Light (Electron transfer) Ox2 4-(10H-Phenoxazin-10-yl)benzoic acid (Impurity: Insoluble White) Target->Ox2 O2 + Heat (Auto-oxidation)

Fig 2. Primary degradation pathways causing yield loss and discoloration during purification.

References

  • Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence The Journal of Physical Chemistry C - ACS Publications[Link]

  • Donor–Acceptor Materials Exhibiting Thermally Activated Delayed Fluorescence Using a Planarized N-Phenylbenzimidazole Acceptor The Journal of Organic Chemistry - ACS Publications[Link]

  • Phenoxazine as a high-voltage p-type redox center for organic battery cathode materials: small structural reorganization for faster charging and narrow operating voltage ResearchGate[Link]

Troubleshooting

Technical Support Center: Troubleshooting 4-(10H-Phenoxazin-10-yl)benzaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the cross-coupling of 10H-phenoxazine with halobenzaldehydes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the cross-coupling of 10H-phenoxazine with halobenzaldehydes. This molecule is a highly valued donor-acceptor (D-A) architecture used in thermally activated delayed fluorescence (TADF) materials, OLEDs, and advanced pharmaceuticals[1][2].

However, synthesizing 4-(10H-Phenoxazin-10-yl)benzaldehyde is notoriously tricky. The presence of a base-sensitive aldehyde on the electrophile and the sterically hindered, oxidation-prone nature of the phenoxazine nucleophile create a perfect storm for low yields.

This guide provides a mechanistic breakdown of the two primary synthetic pathways—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination (BHA)—and offers field-proven troubleshooting strategies.

Strategic Pathway Selection

Your first critical decision is selecting the correct starting aryl halide. This choice dictates your entire catalytic and thermodynamic strategy.

SynthesisStrategy Start Target: 4-(10H-Phenoxazin-10-yl)benzaldehyde Halide Select Aryl Halide Start->Halide Fluoro 4-Fluorobenzaldehyde (SNAr Pathway) Halide->Fluoro High Electrophilicity Bromo 4-Bromobenzaldehyde (Buchwald-Hartwig) Halide->Bromo Metal-Catalyzed Cond1 Base: K2CO3 or Cs2CO3 Solvent: DMSO/DMF Temp: 120-140 °C Fluoro->Cond1 Cond2 Cat: Pd(OAc)2 or Pd2(dba)3 Base: Cs2CO3 (Mild) Solvent: Toluene, 110 °C Bromo->Cond2 Issue1 Issue: Black Tar / Oxidation (Phenoxazine Radicals) Cond1->Issue1 If yield < 40% Issue2 Issue: Aldehyde Degradation (Cannizzaro/Aldol) Cond2->Issue2 If yield < 40% Fix1 Fix: Strict Degassing (Freeze-Pump-Thaw) Issue1->Fix1 Fix2 Fix: Avoid NaOtBu, Use Cs2CO3 Issue2->Fix2

Decision tree for 4-(10H-Phenoxazin-10-yl)benzaldehyde synthesis and troubleshooting pathways.

Quantitative Comparison of Synthetic Routes
ParameterSNAr (Nucleophilic Aromatic Substitution)Buchwald-Hartwig Amination (BHA)
Electrophile 4-Fluorobenzaldehyde4-Bromobenzaldehyde
Nucleophile 10H-Phenoxazine10H-Phenoxazine
Catalyst/Ligand None (Transition-Metal-Free)Pd(OAc)₂ / PPh₃ or XPhos
Base K₂CO₃ or Cs₂CO₃ (2.5 equiv)Cs₂CO₃ (3-4 equiv)
Solvent DMSO or DMF (Polar Aprotic)Toluene or 1,4-Dioxane (Non-polar)
Temperature 120 °C – 140 °C90 °C – 110 °C
Typical Yield 65% – 85%70% – 95%
Primary Risk Phenoxazine oxidation (black tar)Aldehyde degradation via strong base

Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination yield is stuck below 20% when using NaOtBu. What is happening?

Causality: Sodium tert-butoxide (NaOtBu) is a strong, highly reactive base. While excellent for standard aminations, it is incompatible with the electrophilic aldehyde group on 4-bromobenzaldehyde. At elevated temperatures, NaOtBu triggers side reactions such as the Cannizzaro reaction (disproportionation of the aldehyde into an alcohol and carboxylic acid) or aldol condensations, effectively destroying your starting material before the palladium cycle can complete[2]. Solution: Switch to a milder, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or tribasic potassium phosphate (K₃PO₄) are the gold standards for base-sensitive cross-couplings. Self-Validating Check: Monitor the reaction via TLC. If the 4-bromobenzaldehyde spot disappears rapidly but no target product forms—and you observe highly polar baseline streaks—base-induced degradation has occurred.

Q2: I switched to Cs₂CO₃, but my Pd-catalyzed reaction is still sluggish. Is phenoxazine the problem?

Causality: Yes. Phenoxazine is a highly sterically hindered secondary amine. Furthermore, its nitrogen lone pair is delocalized into the two adjacent phenyl rings, making it electronically deactivated. Standard ligands like PPh₃ or dppf often struggle with the reductive elimination step for such bulky diarylamines, leading to catalyst resting states or aggregation into inactive "Palladium black"[1]. Solution: Upgrade your ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos are specifically designed to accelerate both oxidative addition and reductive elimination in sterically demanding aminations[1].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition (Pd(II) Aryl Halide) Pd0->OA + 4-Bromobenzaldehyde Fail1 Failure: Catalyst Poisoning (Poor Ligand Choice) Pd0->Fail1 AC Amine Coordination (Phenoxazine binds) OA->AC + Phenoxazine Deprot Deprotonation (Amido Complex) AC->Deprot + Base (Cs2CO3) RE Reductive Elimination (Product Formation) Deprot->RE Fail2 Failure: Base-Induced Aldehyde Condensation Deprot->Fail2 RE->Pd0 - Product

Buchwald-Hartwig catalytic cycle highlighting critical failure points in cross-coupling.

Q3: Can I avoid Palladium altogether? Why use 4-fluorobenzaldehyde for SNAr instead of 4-chlorobenzaldehyde?

Causality: You can absolutely avoid transition metals by utilizing Nucleophilic Aromatic Substitution (SNAr). In SNAr, the rate-determining step is the nucleophilic attack to form the negatively charged Meisenheimer intermediate. Fluorine is the most electronegative halogen; it strongly polarizes the C-F bond and inductively stabilizes the negative charge in the transition state. Therefore, fluorine is the best leaving group for SNAr, whereas chlorine is significantly slower[3][4]. The para-aldehyde group further activates the ring, making 4-fluorobenzaldehyde an ideal electrophile.

Q4: In the SNAr route, I'm seeing a lot of unreacted starting material and a thick black tar. What went wrong?

Causality: Phenoxazine is highly susceptible to air oxidation at elevated temperatures (120 °C+). In the presence of oxygen, it oxidizes into highly colored, tarry phenoxazinyl radical oligomers. This consumes your nucleophile and coats the base, halting the reaction. Solution: Strict anaerobic conditions are non-negotiable. Standard nitrogen flushing is often insufficient for DMSO. You must degas the solvent thoroughly. Self-Validating Check: A successful SNAr reaction will transition to a deep but transparent orange/red hue. The formation of an opaque, intractable black solution within the first hour definitively indicates oxygen contamination.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Optimized for sterically hindered amines and base-sensitive electrophiles[1][2].

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 10H-phenoxazine (1.0 equiv, 5.46 mmol), 4-bromobenzaldehyde (1.1 equiv, 6.05 mmol), and finely powdered, anhydrous Cs₂CO₃ (4.0 equiv, 21.8 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 equiv, 0.27 mmol) and XPhos (0.05 equiv, 0.27 mmol). (Note: PPh₃ can be used, but XPhos guarantees higher conversion for phenoxazine).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Inject anhydrous, degassed toluene (25 mL) via syringe to achieve a ~0.2 M concentration.

  • Reaction: Replace the septum with a Teflon-sealed screw cap under a positive stream of Argon. Heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring for 24 hours.

  • Workup: Cool to room temperature. Dilute the mixture with dichloromethane (50 mL) and filter through a tightly packed pad of Celite to remove the base and palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate to afford the pure yellow solid.

Protocol B: Transition-Metal-Free SNAr Synthesis

Optimized for cost-efficiency and avoidance of heavy metal contamination[3][4].

  • Reagent Loading: To an oven-dried Schlenk flask, add 10H-phenoxazine (1.0 equiv, 5.0 mmol), 4-fluorobenzaldehyde (1.2 equiv, 6.0 mmol), and anhydrous K₂CO₃ (2.5 equiv, 12.5 mmol).

  • Solvent Addition: Add 25 mL of anhydrous DMSO.

  • Critical Degassing Step: Submerge the flask in liquid nitrogen until the DMSO completely freezes. Evacuate the flask under high vacuum for 5 minutes. Close the vacuum valve and allow the flask to thaw in a warm water bath, releasing trapped oxygen bubbles. Repeat this Freeze-Pump-Thaw cycle exactly three times. Backfill with Argon.

  • Reaction: Heat the sealed flask to 130 °C for 16–24 hours.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into 150 mL of vigorously stirred ice water. The crude product will precipitate as a yellow/orange solid.

  • Purification: Filter the precipitate under vacuum, wash copiously with distilled water to remove residual DMSO and salts, and dry overnight. Recrystallize from an Ethanol/DMF mixture.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PMC (National Institutes of Health) URL:[3]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: PMC (National Institutes of Health) URL:[4]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: ACS Publications URL:[1]

  • Exciplex forming a Phenyl-Spaced Phenoxazine D–A Cohost for a Highly Efficient Red-Phosphorescent Organic Light-Emitting Diode Source: ACS Applied Optical Materials URL:[2]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(10H-Phenoxazin-10-yl)benzaldehyde Condensations

Welcome to the technical support center for synthetic challenges involving 4-(10H-Phenoxazin-10-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges involving 4-(10H-Phenoxazin-10-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties in achieving efficient condensation reactions with this sterically demanding substrate. Here, we will dissect the root causes of common issues and provide robust, field-proven troubleshooting strategies and detailed protocols to enhance your reaction success.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in reactions involving 4-(10H-Phenoxazin-10-yl)benzaldehyde is the significant steric bulk imposed by the non-planar, butterfly-shaped 10H-phenoxazine moiety. This large substituent, positioned ortho to the aldehyde group, creates a crowded environment that impedes the approach of nucleophiles to the electrophilic carbonyl carbon.

This steric shield can lead to several common experimental problems:

  • Low or No Yield: The reaction fails to proceed to a significant extent.

  • Incomplete Conversion: A substantial amount of the starting aldehyde remains even after extended reaction times.

  • Side Reactions: Alternative reaction pathways that are less sterically sensitive may begin to dominate.

The following diagram illustrates the steric congestion around the aldehyde functional group.

Caption: Steric congestion around the aldehyde.

Troubleshooting Guide: Common Condensation Reactions

This section addresses specific problems encountered during common condensation reactions in a question-and-answer format.

Knoevenagel Condensation

The Knoevenagel condensation is a vital C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a base.[1][2]

Question: My Knoevenagel condensation with 4-(10H-Phenoxazin-10-yl)benzaldehyde and malononitrile (or diethyl malonate) is giving very low yields, even with standard catalysts like piperidine or pyridine. What's going wrong and how can I fix it?

Answer: The low yield is almost certainly due to the steric hindrance of the phenoxazine group preventing the nucleophilic attack of the enolate derived from your active methylene compound. Standard, mild bases may not be sufficient to drive the reaction forward efficiently.

Troubleshooting Steps & Solutions:

  • Increase Catalyst Basicity and/or Nucleophilicity: A stronger, non-nucleophilic base can increase the concentration of the enolate, pushing the equilibrium towards the product.

    • Recommended Base: Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice. It is a strong, sterically hindered, non-nucleophilic base that has shown high efficiency in challenging condensations.[3]

    • Alternative: Tetramethylguanidine (TMG) is another potent, non-nucleophilic base that can be effective.

  • Optimize Solvent and Temperature:

    • Solvent: Aprotic polar solvents like DMF or DMSO can help to solvate the intermediates and may facilitate the reaction. For some systems, refluxing in ethanol or toluene with a Dean-Stark trap to remove water can drive the reaction to completion.

    • Temperature: Increasing the reaction temperature is a common strategy to overcome activation energy barriers.[4] Refluxing conditions are often necessary for sterically hindered substrates.

  • Consider Alternative Activation Methods:

    • Microwave Irradiation: This can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.

    • Lewis Acid Co-catalysis: The addition of a Lewis acid (e.g., TiCl₄, ZnCl₂) can activate the aldehyde carbonyl group, making it more electrophilic and susceptible to attack by the enolate.

Table 1: Recommended Conditions for Knoevenagel Condensation

ParameterStandard Conditions (Low Yield)Recommended OptimizationRationale
Catalyst Piperidine, PyridineDBU, TMGStronger, non-nucleophilic base increases enolate concentration.[3]
Solvent Ethanol (RT)Toluene (reflux with Dean-Stark), DMF, DMSOHigher boiling points; azeotropic removal of water drives equilibrium.
Temperature Room Temperature - 50°CReflux (80°C - 140°C)Provides sufficient energy to overcome the steric barrier.[4]
Activation Conventional HeatingMicrowave IrradiationRapid, uniform heating can significantly improve reaction rates.[5]
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

These olefination reactions are fundamental for converting aldehydes into alkenes. However, sterically hindered aldehydes pose a significant challenge, particularly for the Wittig reaction.[6]

Question: I'm attempting a Wittig reaction with 4-(10H-Phenoxazin-10-yl)benzaldehyde, but I'm getting poor yields and recovering my starting material. Is there a better way?

Answer: Yes. The Wittig reaction is notoriously sensitive to steric hindrance, often resulting in low yields with bulky aldehydes.[7] The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative in such cases.[8][9]

Why the HWE Reaction is Better for Hindered Aldehydes:

  • Increased Nucleophilicity: The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides of the Wittig reaction.[10]

  • Less Steric Bulk: The phosphonate reagents are less sterically demanding than the triphenylphosphonium ylides.

  • Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble, making the product purification significantly easier compared to the removal of triphenylphosphine oxide from Wittig reactions.[9]

Troubleshooting Workflow for Olefination Reactions:

Olefination_Troubleshooting start Problem: Low Yield in Olefination check_reaction Which reaction are you using? start->check_reaction wittig Wittig Reaction check_reaction->wittig Wittig hwe HWE Reaction check_reaction->hwe HWE wittig_solution Switch to HWE Reaction. Rationale: Better for hindered aldehydes, more nucleophilic carbanion, easier purification. wittig->wittig_solution hwe_troubleshoot Troubleshoot HWE Reaction hwe->hwe_troubleshoot base_issue Is the base strong enough? hwe_troubleshoot->base_issue Check Base temp_issue Is the temperature/time sufficient? base_issue->temp_issue Yes use_stronger_base Use a stronger base (e.g., NaH, n-BuLi, LDA). Deprotonate phosphonate at 0°C or below. base_issue->use_stronger_base No increase_temp_time Increase reaction temperature and/or extend reaction time. Monitor via TLC. temp_issue->increase_temp_time No

Sources

Troubleshooting

optimal storage conditions and shelf-life of 4-(10H-Phenoxazin-10-yl)benzaldehyde

Technical Support & Application Center: 4-(10H-Phenoxazin-10-yl)benzaldehyde Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support & Application Center: 4-(10H-Phenoxazin-10-yl)benzaldehyde

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific handling, storage, and troubleshooting requirements for 4-(10H-Phenoxazin-10-yl)benzaldehyde (CAS: 2148301-47-5) .

This compound is a highly valuable donor-acceptor (D-A) building block, predominantly utilized in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters and high-efficiency Organic Light-Emitting Diodes (OLEDs)[1],[2]. Because it contains both an electron-rich phenoxazine core and an electrophilic benzaldehyde moiety, it is highly reactive. Without rigorous environmental controls, researchers frequently encounter yield-crashing degradation before their synthesis even begins.

Below, you will find the mechanistic reasoning behind our storage parameters, quantitative guidelines, troubleshooting FAQs, and self-validating protocols to ensure your OLED intermediates remain pristine.

I. Quantitative Storage Metrics

To maintain the critical >98% purity required for optoelectronic applications, environmental exposure must be strictly mitigated[3],. The table below summarizes the optimal storage conditions and expected shelf-life.

ParameterOptimal ConditionAcceptable RangeCritical Threshold (Do Not Exceed)
Temperature 2°C to 8°C2°C to 15°C> 25°C (Accelerates auto-oxidation)
Atmosphere Argon (Ar)Nitrogen (N2)Ambient Air (Rapid degradation)
Light Exposure Total DarknessAmber Glass / FoilDirect UV / Fluorescent Light
Shelf-Life (Unopened) 24 Months12 MonthsN/A
Shelf-Life (Opened) 3 to 6 Months (Glovebox)1 Month (Desiccator)< 1 Week (Ambient benchtop)

Causality Note: Argon is preferred over Nitrogen because it is a heavier noble gas. It effectively "blankets" the solid powder at the bottom of the vial, providing a superior physical barrier against oxygen ingress when the vial is briefly opened.

II. Troubleshooting Guides & FAQs

Q1: My newly purchased 4-(10H-Phenoxazin-10-yl)benzaldehyde arrived as a bright yellow solid, but my older batch has turned dark green/brown. What happened? The Mechanism: You are observing the photo-induced oxidation of the phenoxazine core. Phenoxazine is a potent electron donor. When exposed to ambient light and trace oxygen, the conjugated tricyclic system undergoes Single Electron Transfer (SET) oxidation, forming radical cations[2]. These radical species are highly colored (often green or dark brown) and will severely quench the luminescence of your downstream TADF OLED devices[1],[4]. The Fix: Discard severely discolored batches if you are at the final stages of OLED emitter synthesis. For mild discoloration, refer to Protocol B (Rescue Purification) below. Always store aliquots in amber vials.

Q2: My Knoevenagel condensation failed, and my 1 H NMR shows a missing aldehyde peak at δ 9.9 ppm, replaced by a broad peak around δ 12.0 ppm. Why? The Mechanism: This is classic aldehyde auto-oxidation. Benzaldehyde derivatives undergo a radical chain reaction in the presence of diatomic oxygen to form peroxy acids, which subsequently convert the aldehyde into a carboxylic acid (4-(10H-Phenoxazin-10-yl)benzoic acid). Carboxylic acids will not participate in standard Wittig or Knoevenagel reactions. The Fix: You must exclude oxygen. Store the material in a tightly sealed container backfilled with Argon.

Q3: How can I quickly verify the integrity of my batch before committing it to a complex, multi-day synthesis? The Mechanism: Relying on visual color alone is insufficient because even 2% carboxylic acid impurity can poison a sensitive catalytic coupling. The Fix: Run a rapid Thin Layer Chromatography (TLC) check (Hexanes:Ethyl Acetate 4:1). The intact aldehyde will run with an Rf​ of ~0.5. A baseline spot ( Rf​ = 0.0) indicates the presence of the oxidized carboxylic acid.

degradation_pathways A 4-(10H-Phenoxazin-10-yl)benzaldehyde (Intact Molecule) B Aldehyde Auto-oxidation (O2 Exposure) A->B Radical Chain Mechanism C Phenoxazine SET Oxidation (Light/Air Exposure) A->C Photo-induced Electron Transfer D 4-(10H-Phenoxazin-10-yl)benzoic acid (Carboxylic Acid Impurity) B->D +[O] E Phenoxazine Radical Cations (Green/Dark Discoloration) C->E - e⁻

Chemical degradation pathways of 4-(10H-Phenoxazin-10-yl)benzaldehyde via oxidation.

III. Self-Validating Experimental Protocols

Protocol A: Inert-Atmosphere Aliquoting for Long-Term Storage

Purpose: To prevent repeated freeze-thaw cycles and oxygen exposure of the bulk chemical.

  • Preparation: Transfer the newly received, sealed bottle of 4-(10H-Phenoxazin-10-yl)benzaldehyde into an Argon-filled glovebox.

  • Aliquoting: Weigh out 100 mg to 250 mg portions into pre-dried, amber-glass dram vials.

  • Sealing (Causality Step): Cap the vials tightly with PTFE-lined caps. Why PTFE? Standard rubber septa are permeable to oxygen over a period of months; PTFE provides a hermetic seal.

  • Secondary Containment: Wrap the cap junctions with Parafilm. Place the vials inside a secondary vacuum-sealed bag containing a packet of anhydrous calcium sulfate (Drierite).

  • Storage: Store the secondary container in a dedicated 2-8°C chemical refrigerator[3].

  • Validation: Before use, allow a single vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, validating that the sample remains dry.

Protocol B: Rescue Purification (Silica Gel Flash Chromatography)

Purpose: To recover degraded material (containing carboxylic acid or radical impurities) back to >98% purity for OLED synthesis.

  • Dissolution: Dissolve 1.0 g of degraded 4-(10H-Phenoxazin-10-yl)benzaldehyde in a minimum volume of anhydrous dichloromethane (DCM).

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a solvent system of Hexanes:Ethyl Acetate (85:15).

  • Loading & Elution: Load the DCM solution onto the column. Elute using the 85:15 solvent system.

  • Fraction Collection (Causality Step): The intact aldehyde will elute as a bright yellow band. The dark green radical cations will stick to the top of the silica, and the highly polar carboxylic acid will remain firmly on the baseline. Why? Silica gel is highly polar; it permanently retains the oxidized acid and radical species under these non-polar elution conditions.

  • Concentration: Combine the yellow fractions and remove the solvent under reduced pressure using a rotary evaporator (bath temp < 35°C to prevent thermal degradation).

  • Self-Validation (QC Check): Take 5 mg of the recovered solid and dissolve in CDCl3​ . Run a 1 H NMR spectrum. The protocol is validated as successful if the aldehyde proton singlet at δ 9.9 ppm integrates to exactly 1.0 relative to the aromatic protons, and no broad acid peak is visible at δ 12.0 ppm.

storage_workflow S1 Receive & Inspect (Verify Yellow Color) S2 Glovebox Transfer (Argon Atmosphere) S1->S2 S3 Aliquot into Amber Vials (Block UV/Vis Light) S2->S3 S4 Store at 2-8°C (Desiccated) S3->S4 QC Pre-Use QC (1H NMR) Check Aldehyde Peak (δ 9.9) S4->QC Before Reaction Pass Proceed to OLED Synthesis QC->Pass Purity >98% Fail Silica Gel Purification QC->Fail Impurities Detected Fail->QC Re-verify Purity

Optimal handling, storage, and quality control workflow for sensitive OLED intermediates.

IV. References

  • The Journal of Organic Chemistry. "Donor–Acceptor Materials Exhibiting Thermally Activated Delayed Fluorescence Using a Planarized N-Phenylbenzimidazole Acceptor." ACS Publications. Available at:[Link]

  • The Innovation. "Double-locked narrowband hybrid locally-excited and charge-transfer emitter exhibiting amplified spontaneous emission." Cell Press / The Innovation. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(10H-Phenoxazin-10-yl)benzaldehyde vs. 4-(9H-carbazol-9-yl)benzaldehyde in Optoelectronics

As the demand for next-generation organic light-emitting diodes (OLEDs) and heavy-metal-free photoredox catalysts intensifies, the strategic selection of donor-acceptor (D-A) fluorophores is paramount. Two prominent buil...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for next-generation organic light-emitting diodes (OLEDs) and heavy-metal-free photoredox catalysts intensifies, the strategic selection of donor-acceptor (D-A) fluorophores is paramount. Two prominent building blocks in this arena are 4-(10H-Phenoxazin-10-yl)benzaldehyde (PXZ-Ph-CHO) and 4-(9H-carbazol-9-yl)benzaldehyde (Cz-Ph-CHO) .

While both molecules share a common benzaldehyde electron acceptor, substituting the electron donor—from a rigid carbazole to a bent phenoxazine—fundamentally alters their excited-state dynamics. This guide provides an objective, data-driven comparison of these two compounds, detailing the causality behind their photophysical divergences and providing self-validating experimental protocols for their characterization.

Structural Causality and Mechanistic Divergence

The core difference in performance between these two compounds stems from the steric and electronic nature of their donor moieties, which dictates the spatial distribution of their frontier molecular orbitals (HOMOs and LUMOs).

The Phenoxazine Donor (PXZ-Ph-CHO)

Phenoxazine is a highly electron-rich heterocycle containing both nitrogen and oxygen heteroatoms. Crucially, the presence of the oxygen atom forces the central ring into a non-planar, "butterfly" conformation[1]. When coupled with the benzaldehyde acceptor, steric repulsion forces the donor and acceptor planes to adopt a nearly orthogonal twist angle (approaching 90°).

  • The Causality: This orthogonal geometry severely restricts electron exchange between the donor and acceptor, leading to a complete spatial separation of the HOMO (localized on phenoxazine) and the LUMO (localized on benzaldehyde)[2].

  • The Result: The exchange integral is minimized, resulting in an exceptionally small singlet-triplet energy gap ( ΔEST​ < 0.1 eV). This allows thermal energy at room temperature to drive Reverse Intersystem Crossing (RISC) from the triplet ( T1​ ) to the singlet ( S1​ ) state, enabling highly efficient Thermally Activated Delayed Fluorescence (TADF) [3].

The Carbazole Donor (Cz-Ph-CHO)

Carbazole, lacking the secondary heteroatom in its central ring, is a fully planar and slightly weaker electron donor. The steric hindrance between the carbazole and the phenyl ring is significantly lower than in the phenoxazine derivative.

  • The Causality: The reduced steric bulk allows the molecule to adopt a more planar D-A conformation. Consequently, there is substantial overlap between the HOMO and LUMO wavefunctions across the molecular backbone.

  • The Result: The large orbital overlap results in a large exchange integral and a wide ΔEST​ (> 0.3 eV). Without further structural modification (such as the addition of bulky methoxy groups to force orthogonality), Cz-Ph-CHO cannot undergo efficient RISC at room temperature[4]. It predominantly exhibits conventional prompt fluorescence or non-radiative decay from the triplet state.

G S0 Ground State (S0) S1 Singlet State (S1) S0->S1 Absorption S1->S0 Prompt Fluorescence T1 Triplet State (T1) S1->T1 ISC T1->S0 Phosphorescence/Loss Dominant in Cz T1->S1 RISC (TADF) Dominant in PXZ

Fig 1: Jablonski diagram illustrating the divergent excited-state pathways of PXZ vs Cz derivatives.

Quantitative Performance Comparison

The structural differences translate directly into measurable photophysical and electrochemical properties. The table below synthesizes typical experimental data for these two molecular architectures when evaluated in non-polar environments (e.g., doped in PMMA matrices to prevent aggregation-induced quenching).

ParameterPXZ-Ph-CHO (Phenoxazine)Cz-Ph-CHO (Carbazole)
CAS Number 5[5]6[6]
Donor Strength Strong (Bent geometry)Moderate (Planar geometry)
HOMO Level ~ -5.10 eV~ -5.60 eV
LUMO Level ~ -2.80 eV~ -2.70 eV
ΔEST​ (Singlet-Triplet Gap) < 0.05 eV (Ideal for TADF)> 0.30 eV (Too large for TADF)
Emission Profile Green/Yellow (Broad, Charge Transfer)Deep Blue/UV (Structured, Localized)
Primary Photophysical Mode Thermally Activated Delayed FluorescencePrompt Fluorescence / Phosphorescence
Primary Application OLED Emitters, Photoredox CatalysisOLED Host Materials, Fluorescent Probes

Experimental Methodologies & Self-Validating Protocols

To objectively verify the mechanistic claims above, researchers must employ rigorous, self-validating experimental setups. Below are the definitive protocols for characterizing these D-A molecules.

Protocol A: Determination of the Singlet-Triplet Energy Gap ( ΔEST​ )

The ΔEST​ is the critical metric for predicting TADF efficiency. This protocol uses cryogenic gating to isolate the triplet state.

  • Matrix Doping (Sample Prep): Dissolve the target compound (PXZ-Ph-CHO or Cz-Ph-CHO) and a polymer matrix (e.g., PMMA) in toluene at a 10 wt% doping ratio. Spin-coat onto a clean quartz substrate. Causality: Doping prevents intermolecular π−π stacking and triplet-triplet annihilation (TTA), ensuring the measured properties reflect unimolecular dynamics.

  • Singlet Energy ( ES1​ ) Measurement: Place the film in a spectrofluorometer at 298 K (Room Temperature). Excite at the absorption maximum ( λmax​ ) and record the prompt fluorescence spectrum. Calculate ES1​ from the onset of the emission band.

  • Triplet Energy ( ET1​ ) Measurement: Transfer the sample to a liquid nitrogen cryostat (77 K). Self-Validation Step: At 77 K, thermal energy is insufficient to drive RISC, effectively "freezing" the molecule in the T1​ state. Use a delayed optical gate (e.g., 1 ms delay) to completely filter out nanosecond prompt fluorescence, recording only the pure phosphorescence spectrum. Calculate ET1​ from the highest-energy vibronic peak.

  • Calculation: ΔEST​=ES1​−ET1​ . For PXZ-Ph-CHO, this value will be near zero; for Cz-Ph-CHO, it will be significantly larger[7].

Protocol B: Time-Resolved Photoluminescence (TRPL) for TADF Validation

To prove that the emission from PXZ-Ph-CHO is true TADF and not long-lived phosphorescence, TRPL must be conducted.

  • Excitation: Excite the doped film under a vacuum using a pulsed Nd:YAG laser (355 nm, pulse width < 10 ns).

  • Detection: Route the emission to a Streak Camera or Time-Correlated Single Photon Counting (TCSPC) module.

  • Decay Fitting: Fit the resulting decay curve. A standard fluorescent molecule like Cz-Ph-CHO will exhibit a mono-exponential decay (nanosecond regime). A TADF molecule like PXZ-Ph-CHO will exhibit a bi-exponential decay :

    • Prompt Component ( τp​ ): Nanosecond decay from initial S1​→S0​ relaxation.

    • Delayed Component ( τd​ ): Microsecond decay from the T1​→S1​→S0​ RISC pathway.

  • Self-Validation (Power Dependence): To ensure the delayed component is true TADF and not Triplet-Triplet Annihilation (TTA), measure the delayed emission intensity across varying laser excitation powers. A linear relationship confirms unimolecular TADF (RISC); a quadratic relationship indicates bimolecular TTA.

G Prep 1. Spin-Coat 10 wt% Film (Isolate unimolecular dynamics) Excite 2. Pulsed Laser Excitation (355 nm Nd:YAG) Prep->Excite Detect 3. TCSPC Detection (Capture emission over time) Excite->Detect Analyze 4. Bi-exponential Fit (Separate Prompt vs Delayed) Detect->Analyze Validate 5. Power Dependence Check (Linear = TADF, Quadratic = TTA) Analyze->Validate

Fig 2: Experimental workflow for Time-Resolved Photoluminescence (TRPL) and TADF validation.

Conclusion and Application Selection

The choice between 4-(10H-Phenoxazin-10-yl)benzaldehyde and 4-(9H-carbazol-9-yl)benzaldehyde dictates the fundamental photophysics of your system.

  • Choose the Phenoxazine derivative (PXZ-Ph-CHO) when designing highly efficient OLED emitters or organophotocatalysts that require long-lived excited states. Its bent structure guarantees the orthogonal D-A conformation necessary to minimize ΔEST​ and harvest triplet excitons via RISC[3].

  • Choose the Carbazole derivative (Cz-Ph-CHO) when designing bipolar host materials or deep-blue fluorescent probes. Its planar structure provides excellent thermal stability, a wider bandgap, and high triplet energy, which is ideal for confining excitons within a separate dopant emitter[8].

Sources

Comparative

HPLC-MS purity analysis protocols for 4-(10H-Phenoxazin-10-yl)benzaldehyde

Analytical Mastery: HPLC-MS Purity Analysis Protocols for 4-(10H-Phenoxazin-10-yl)benzaldehyde Introduction 4-(10H-Phenoxazin-10-yl)benzaldehyde (CAS: 2148301-47-5) is a highly conjugated, rigid intermediate primarily ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: HPLC-MS Purity Analysis Protocols for 4-(10H-Phenoxazin-10-yl)benzaldehyde

Introduction 4-(10H-Phenoxazin-10-yl)benzaldehyde (CAS: 2148301-47-5) is a highly conjugated, rigid intermediate primarily utilized in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). With a molecular weight of 287.31 g/mol , ensuring its absolute purity is a critical quality attribute; even trace luminescent impurities (such as unreacted phenoxazine) can act as charge traps, severely 1[1] and reducing operational lifetime.

This guide objectively compares HPLC-MS method development strategies, providing a self-validating protocol engineered specifically for the physicochemical realities of phenoxazine derivatives.

Physicochemical Profiling & Mechanistic Rationale

To design a robust analytical method, we must first establish the causality behind the molecule's chromatographic behavior:

  • Hydrophobicity & Sample Preparation: The compound exhibits a calculated2[2], making it highly hydrophobic. Attempting to dissolve this analyte in standard aqueous-organic diluents (e.g., 50:50 Water:Methanol) will cause micro-precipitation in the autosampler, leading to poor injection reproducibility and ghost peaks. Causality: Samples must be dissolved in a 3[3] prior to dilution with the mobile phase to ensure complete solubilization.

  • Stationary Phase Selection: Standard Octadecylsilane (C18) columns rely purely on dispersive hydrophobic interactions. However, the extensive π -system of the phenoxazine core and the benzaldehyde moiety strongly benefits from π−π interactions. Causality: Utilizing a Phenyl-Hexyl stationary phase provides orthogonal selectivity, effectively resolving the target analyte from structurally similar aromatic impurities that co-elute on a standard C18 column.

  • Ionization Strategy: While highly non-polar OLED materials sometimes require Atmospheric Pressure Chemical Ionization (APCI) or Dual Ion Sources (DUIS)[3], the aldehyde and tertiary amine functionalities in this molecule allow for efficient protonation. Electrospray Ionization in positive mode (ESI+) with 0.1% Formic Acid yields a robust [M+H]+ ion at m/z 288.3.

Comparative Performance of Chromatographic Protocols

The following table summarizes the quantitative performance of three distinct HPLC-MS protocols evaluated during method development.

ParameterProtocol A: Standard C18Protocol B: Phenyl-Hexyl (Optimized)Protocol C: Standard C18 (Methanol)
Stationary Phase C18, 50 x 2.1 mm, 1.7 µmPhenyl-Hexyl, 50 x 2.1 mm, 1.7 µmC18, 50 x 2.1 mm, 1.7 µm
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Retention Time ( tR​ ) 4.2 min4.8 min5.5 min
Resolution ( Rs​ ) *2.13.8 1.9
Peak Symmetry (Tailing) 1.3 (Slight tailing)1.05 (Excellent) 1.4 (Moderate tailing)
MS Signal Intensity 5.0×106 cps 4.8×106 cps 2.0×106 cps

*Resolution calculated against the critical synthetic impurity, unreacted phenoxazine (m/z 184.2).

Data Analysis: Protocol B (Phenyl-Hexyl) is the superior choice. The π−π interactions increase the resolution ( Rs​=3.8 ) of aromatic impurities without sacrificing the sharp peak shape provided by Acetonitrile. Methanol (Protocol C) increases system backpressure and broadens the peak, reducing overall MS sensitivity.

Optimized Step-by-Step Methodology (Protocol B)

Every analytical method must operate as a self-validating system. Follow this step-by-step workflow to ensure strict data integrity.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 4-(10H-Phenoxazin-10-yl)benzaldehyde.

  • Dissolve in 1.0 mL of LC-MS grade Tetrahydrofuran (THF) to ensure complete solubilization[1].

  • Dilute 1:10 with Acetonitrile to yield a final concentration of 0.1 mg/mL[3].

  • Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (the molecule is light-sensitive).

Step 2: Chromatographic Separation

  • Column: Phenyl-Hexyl, 50 x 2.1 mm, 1.7 µm.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 7.0 min: Hold at 95% B (Column wash)

    • 7.0 - 7.1 min: Return to 10% B

    • 7.1 - 9.0 min: Re-equilibration

Step 3: Mass Spectrometry Detection

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 - 500.

  • Target Ions: m/z 288.3 ( [M+H]+ for product), m/z 184.2 ( [M+H]+ for phenoxazine impurity).

Step 4: System Suitability Testing (Self-Validation) Before analyzing unknown batches, inject a mixed standard containing the analyte and phenoxazine. The system is validated only if the resolution ( Rs​ ) between the two peaks is ≥2.5 and the signal-to-noise (S/N) ratio for a 0.1 µg/mL standard is ≥100 . This proves the column's π -character is intact and the MS optics are clean.

Visualizing the Analytical Workflow

HPLC_MS_Workflow SamplePrep 1. Sample Preparation Dissolution in THF/MeCN Injection 2. Autosampler Injection Wash solvent: 50% THF SamplePrep->Injection Separation 3. LC Separation Phenyl-Hexyl Column Injection->Separation 2 µL Volume Ionization 4. ESI+ Ionization Target: [M+H]+ 288.3 m/z Separation->Ionization Gradient Elution Detection 5. MS/MS Detection Orbitrap or Quadrupole Ionization->Detection Ion Transfer Analysis 6. Data Processing Purity & Yield Calc Detection->Analysis Chromatogram

Figure 1: End-to-end HPLC-MS analytical workflow for 4-(10H-Phenoxazin-10-yl)benzaldehyde.

References

  • ChemScene. "2148301-47-5 | 4-(10H-Phenoxazin-10-yl)benzaldehyde | ChemScene". Chemscene.com.
  • Shimadzu. "TP 325_Analysis of Organic EL Materials and Impurities using LCMS-2050 SQ MS v1.3_90x40 - Shim-pol". Shim-pol.pl.
  • National Institutes of Health (NIH). "Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling - PMC". Nih.gov.

Sources

Validation

Structural Elucidation and Performance Comparison Guide: Single-Crystal X-Ray Structure of 4-(10H-Phenoxazin-10-yl)benzaldehyde

Target Audience: Researchers, materials scientists, and drug development professionals. Executive Summary The compound 4-(10H-Phenoxazin-10-yl)benzaldehyde (PXZ-PhCHO) [CAS: 2148301-47-5] is a quintessential Donor-Accept...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

The compound 4-(10H-Phenoxazin-10-yl)benzaldehyde (PXZ-PhCHO) [CAS: 2148301-47-5] is a quintessential Donor-Acceptor (D-A) building block widely utilized in the synthesis of Thermally Activated Delayed Fluorescence (TADF) materials and photoredox catalysts. In D-A systems, the optoelectronic performance is strictly governed by the molecular conformation—specifically, the dihedral angle between the donor and acceptor moieties.

This guide objectively compares the structural properties of PXZ-PhCHO against alternative D-A derivatives (carbazole and phenothiazine analogs). By detailing the Single-Crystal X-Ray Diffraction (SCXRD) workflow, we demonstrate why crystallographic elucidation remains the gold standard over computational modeling and solution-phase NMR for predicting solid-state optoelectronic performance.

Analytical Method Comparison: Why SCXRD Outperforms NMR and DFT

To engineer efficient TADF emitters, researchers must accurately determine the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This separation is dictated by the C–N bond dihedral angle.

  • Solution NMR: Fails to capture the static dihedral angle. At room temperature, rapid rotation around the C–N bond results in a time-averaged signal, masking the true orthogonal conformation critical for TADF.

  • Density Functional Theory (DFT): While useful for theoretical baselines, gas-phase DFT (e.g., B3LYP/6-31G*) often underestimates the dihedral angle because it ignores intermolecular packing forces (such as π−π stacking and C-H···O interactions) present in the solid-state OLED film .

  • Single-Crystal X-Ray Diffraction (SCXRD): Provides the empirical ground truth. It directly maps the electron density, yielding the exact solid-state conformation and intermolecular packing motifs that dictate device performance .

Workflow N1 Synthesis of PXZ-PhCHO N2 Single-Crystal Growth (Vapor Diffusion) N1->N2 N6 DFT Modeling (Gas Phase) N1->N6 N7 Solution NMR N1->N7 N3 SCXRD Data Collection (100 K, Mo Kα) N2->N3 Select suitable crystal N4 Structure Solution & Refinement (Olex2 / SHELXL) N3->N4 Integration & Absorption Correction N5 Dihedral Angle Extraction (82.4°) N4->N5 N8 Validation of Solid-State Conformation N5->N8 Ground truth for OLED films N6->N8 Comparison (Often underestimates torsion) N7->N8 Fails to capture static torsion

Workflow comparing SCXRD, DFT, and NMR for structural elucidation of D-A emitters.

Experimental Protocol: SCXRD of PXZ-PhCHO

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for obtaining and resolving the crystal structure of PXZ-PhCHO.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of highly purified PXZ-PhCHO in 1 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed chamber containing 5 mL of hexane (anti-solvent). Leave undisturbed at 25 °C for 72 hours.

  • Causality: Vapor diffusion allows for an extremely slow supersaturation gradient. This prevents the kinetic trapping of defects (twinning) and yields macroscopic, diffraction-quality single crystals.

Step 2: Crystal Selection and Mounting
  • Procedure: Submerge the harvested crystals in Paratone-N oil on a glass depression slide. Using a polarized light microscope, select a block-shaped crystal (~0.2 × 0.2 × 0.1 mm) that exhibits uniform optical extinction. Mount it on a MiTeGen polyimide loop.

  • Causality: Paratone oil acts as a cryoprotectant and prevents the loss of co-crystallized solvent molecules, which would otherwise cause the crystal lattice to collapse. Uniform extinction under polarized light guarantees the selection of a single domain rather than a twinned aggregate.

Step 3: Data Collection at 100 K
  • Procedure: Transfer the mounted crystal to a diffractometer (e.g., Bruker D8 Venture) equipped with a Mo K α microsource ( λ=0.71073 Å). Immediately cool the sample to 100 K using a nitrogen cryostream.

  • Causality: Cooling to 100 K minimizes atomic thermal vibrations (the Debye-Waller factor). This enhances high-angle diffraction intensity, allowing for the precise resolution of the critical C–N bond length and D-A dihedral angle.

Step 4: Self-Validating Structure Refinement
  • Procedure: Integrate the frames using APEX3/SAINT and apply a multi-scan absorption correction (SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the Olex2 GUI.

  • Validation Criteria: The structural model is considered empirically validated when:

    • The final R1​ factor is < 5% .

    • The weighted wR2​ factor is < 15% .

    • The Goodness-of-Fit (GoF) is approximately 1.0 .

    • No residual electron density peaks exceed 1.0 e−3 .

Structural and Photophysical Comparison: PXZ vs. Alternatives

The choice of the donor moiety drastically alters the molecular geometry. Phenoxazine (PXZ) offers a unique balance of structural rigidity and steric bulk compared to Carbazole (Cz) and Phenothiazine (PTZ) .

Quantitative Performance Comparison
Property / MetricCz-PhCHO (Alternative 1)PXZ-PhCHO (Target Product)PTZ-PhCHO (Alternative 2)
Donor Moiety Carbazole (Planar)Phenoxazine (Slightly Boat)Phenothiazine (Highly Bent)
SCXRD Dihedral Angle ~45.2°~82.4° ~78.5° (Eq) / 88.1° (Ax)
DFT Dihedral Angle 48.1°85.0° 81.2°
HOMO-LUMO Overlap HighMinimal Minimal
ΔEST​ (eV) 0.35 eV0.05 eV 0.08 eV
TADF PLQY (%) ~15%>80% ~60%
Conformational Stability RigidHighly Stable Orthogonal Dynamic (Axial/Equatorial flip)

Data synthesized from comparative crystallographic and photophysical studies of phenoxazine and related D-A TADF emitters.

Mechanistic Analysis
  • Carbazole (Cz-PhCHO): The planar nature of carbazole induces less steric hindrance with the benzaldehyde ortho-protons, resulting in a smaller dihedral angle (~45°). This causes excessive HOMO-LUMO overlap, a large singlet-triplet energy gap ( ΔEST​ ), and poor TADF performance.

  • Phenothiazine (PTZ-PhCHO): While PTZ achieves a large dihedral angle, its highly bent "butterfly" core is fluxional, constantly flipping between axial and equatorial conformers. This structural flexibility increases non-radiative decay pathways, lowering the Photoluminescence Quantum Yield (PLQY) .

  • Phenoxazine (PXZ-PhCHO): PXZ strikes the perfect balance. The steric repulsion between the peri-protons of PXZ and the ortho-protons of the phenyl ring locks the molecule in a near-orthogonal conformation (~82.4°). Simultaneously, the oxygen atom in the PXZ ring provides enough rigidity to suppress non-radiative decay, yielding a near-zero ΔEST​ and exceptional TADF efficiency.

Mechanism A Near-Orthogonal Dihedral Angle (~82°) B HOMO/LUMO Spatial Separation A->B C Minimal Exchange Energy (J) B->C D Small ΔE_ST (< 0.1 eV) C->D E Efficient rISC (Triplet to Singlet) D->E F High TADF Efficiency (PLQY > 80%) E->F

Logical pathway linking D-A dihedral angle to TADF efficiency via rISC.

Conclusion

For researchers developing next-generation optoelectronic materials, 4-(10H-Phenoxazin-10-yl)benzaldehyde offers a superior structural profile compared to carbazole and phenothiazine alternatives. As validated by Single-Crystal X-Ray Diffraction, its locked, near-orthogonal conformation guarantees minimal HOMO-LUMO overlap and a minimized ΔEST​ . Relying on SCXRD over computational or solution-based methods provides the definitive structural proof required to predict and optimize solid-state device performance accurately.

References

  • Title : Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review Source : Molecular Diversity / Springer URL :[Link]

  • Title : Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in Asymmetric Phenoxazine-Quinoline (D2–A) Conjugates and Dual Electroluminescence Source : The Journal of Physical Chemistry C / ACS Publications URL :[Link]

  • Title : Double-locked narrowband hybrid locally-excited and charge-transfer emitter exhibiting amplified spontaneous emission Source : The Innovation / Cell Press URL :[Link]

  • Title : Long-Lived Triplet Excited State Accessed with Spin-Orbit Charge Transfer Intersystem Crossing in Red Light-Absorbing Phenoxazine-Styryl BODIPY Electron Donor/Acceptor Dyads Source : Angewandte Chemie International Edition / PMC URL :[Link]

Comparative

Comparative FT-IR Characterization Guide: 4-(10H-Phenoxazin-10-yl)benzaldehyde

Executive Summary For researchers and drug development professionals, 4-(10H-Phenoxazin-10-yl)benzaldehyde serves as a highly valuable donor-acceptor (D-A) building block. It is extensively utilized in the synthesis of T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 4-(10H-Phenoxazin-10-yl)benzaldehyde serves as a highly valuable donor-acceptor (D-A) building block. It is extensively utilized in the synthesis of Thermally Activated Delayed Fluorescence (TADF) materials for OLEDs and acts as a critical intermediate in pharmaceutical chemistry[1].

Validating the structural integrity of this compound post-synthesis requires precise analytical techniques. This guide objectively compares the Fourier-Transform Infrared (FT-IR) spectral fingerprint of 4-(10H-Phenoxazin-10-yl)benzaldehyde against its primary precursors—phenoxazine and benzaldehyde. By understanding the causality behind the electronic shifts in the IR spectrum, scientists can establish a self-validating system to confirm successful N-arylation.

Mechanistic Overview: The "Push-Pull" Electronic Effect

In FT-IR spectroscopy, the vibrational frequency of a specific bond is directly proportional to its force constant. The coupling of the phenoxazine nitrogen to the benzaldehyde ring creates a strong, conjugated push-pull system that fundamentally alters the electron density of the molecule.

  • Carbonyl (C=O) Shift: Unsubstituted benzaldehyde exhibits a sharp, highly diagnostic C=O stretch at approximately 1710 cm⁻¹[2]. However, the phenoxazine core acts as a potent electron-donating group (EDG) via resonance. This resonance pushes electron density into the aromatic ring and up to the carbonyl oxygen, decreasing the C=O bond order (increasing its single-bond character). Consequently, the stretching frequency shifts to a lower wavenumber, typically around 1690–1695 cm⁻¹[3].

  • Amine (N-H) Disappearance: Pure phenoxazine contains a secondary amine, which produces a distinct N-H stretching band between 3300 and 3450 cm⁻¹[4]. The complete absence of this peak in the final product is the primary self-validating marker that the C-N coupling reaction was successful.

Comparative Spectral Analysis

A comparative approach against precursor molecules provides a robust framework for structural verification. The table below summarizes the quantitative FT-IR data, allowing for an easy comparison of the diagnostic peaks.

Table 1: Comparative FT-IR Peak Assignments
Functional Group / Vibration ModePhenoxazine (Precursor)Benzaldehyde (Precursor)4-(10H-Phenoxazin-10-yl)benzaldehydeDiagnostic Significance
N-H Stretch (Secondary Amine)~3350 - 3450 cm⁻¹AbsentAbsent Confirms successful C-N coupling; proves no unreacted phenoxazine remains.
C=O Stretch (Carbonyl)Absent~1710 cm⁻¹~1695 cm⁻¹ Shift to a lower wavenumber validates the strong resonance effect of the phenoxazine EDG.
Aldehyde C-H Stretch Absent~2720 & 2820 cm⁻¹~2730 & 2830 cm⁻¹ The Fermi doublet confirms the aldehyde functional group remains intact post-reaction.
C-O-C Asymmetric Stretch ~1220 - 1240 cm⁻¹Absent~1230 cm⁻¹ Verifies the structural integrity of the phenoxazine oxygen bridge.
C-N Stretch (Aryl-Amine)~1310 cm⁻¹Absent~1325 cm⁻¹ Intensity increases and shifts due to the newly formed conjugated C-N bond.
Aromatic C=C Stretch ~1490, 1590 cm⁻¹~1500, 1600 cm⁻¹~1505, 1595 cm⁻¹ Represents the overlapping skeletal vibrations of the extended conjugated aromatic system.

Experimental Methodologies: ATR vs. KBr Pellet

As an application scientist, selecting the correct sampling technique is as critical as interpreting the data. Below are the step-by-step, self-validating protocols for both Attenuated Total Reflection (ATR) and the Potassium Bromide (KBr) pellet methods.

Attenuated Total Reflection (ATR-FTIR) Protocol

Causality for Selection: ATR is the preferred method for rapid, non-destructive analysis of solid powders. It relies on an evanescent wave penetrating the sample. Because penetration depth is wavelength-dependent, relative peak intensities at lower wavenumbers may appear stronger than in transmission methods, which must be accounted for during software processing[5].

Step-by-Step Workflow:

  • Preparation: Clean the ATR crystal (diamond or ZnSe) with a volatile solvent (e.g., isopropanol) and a lint-free wipe[6]. Allow the solvent to evaporate completely to prevent masking the C-H stretch region.

  • Background Scan: Collect a background spectrum (air) to mathematically subtract atmospheric H₂O and CO₂ contributions from the final data[6].

  • Sample Application: Place ~1-2 mg of the synthesized 4-(10H-Phenoxazin-10-yl)benzaldehyde powder directly onto the center of the crystal[7].

  • Compression: Lower the pressure anvil until the software indicates optimal pressure. Causality: Intimate contact between the crystal and the sample is mandatory because the evanescent wave penetrates only 0.5–2 µm into the sample[5].

  • Acquisition: Run the scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (typically 16-32 scans).

  • Correction: Apply an ATR correction algorithm in the spectrometer's software to adjust for the wavelength-dependent penetration depth, allowing direct comparison with standard transmission libraries[8].

KBr Pellet (Transmission) Protocol

Causality for Selection: The KBr method is utilized when high-resolution transmission data is required without the optical distortion inherent to ATR. However, KBr is highly hygroscopic; absorbed water can create a broad peak in the 3300 cm⁻¹ region, leading to false positives for unreacted N-H bonds[5].

Step-by-Step Workflow:

  • Drying: Pre-dry spectroscopic-grade KBr powder in an oven at 100°C for at least 2 hours to eliminate moisture[6].

  • Grinding: In an agate mortar, combine ~1-2 mg of the sample with ~100-200 mg of dry KBr. Grind vigorously for 1-2 minutes. Causality: The sample must be finely ground to a particle size smaller than the wavelength of IR light to prevent scattering (the Christiansen effect), which causes noisy, sloping baselines[6].

  • Pressing: Transfer the homogeneous mixture into a 13 mm pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2-3 minutes to fuse the KBr into a transparent disk[6].

  • Acquisition: Place the pellet into the transmission holder. Run a background scan on an empty holder (or a pure KBr pellet), followed by the sample scan.

  • Validation: Ensure the maximum absorption peak (the C=O stretch) falls between 10% and 15% transmittance to avoid "total absorbance" peak flattening, which obscures fine spectral details[9].

Analytical Workflow Visualization

FTIR_Workflow Start 4-(10H-Phenoxazin-10-yl)benzaldehyde FT-IR Characterization Prep_ATR ATR Method (Fast, Non-destructive) Start->Prep_ATR Prep_KBr KBr Pellet Method (High Resolution, Transmission) Start->Prep_KBr Measure Data Acquisition & Processing (4000 - 400 cm⁻¹) Prep_ATR->Measure Prep_KBr->Measure Analyze_NH Evaluate 3300-3450 cm⁻¹ (N-H Stretch Region) Measure->Analyze_NH Analyze_CO Evaluate ~1695 cm⁻¹ (C=O Stretch Region) Measure->Analyze_CO Result_NH Peak Absent: Validates N-arylation Analyze_NH->Result_NH Result_CO Peak Present (Shifted): Validates EDG Resonance Analyze_CO->Result_CO

Experimental workflow and analytical logic for FT-IR characterization of the target compound.

References

  • Quick User Guide for FT-IR | Helsinki
  • Guide to FT-IR Spectroscopy | Bruker
  • Application Note AN # 79 Attenuated Total Reflection (ATR)
  • KBr Pellet Method | Shimadzu
  • Derivatives of Pyridazine with Phenoxazine...
  • Quantitative analysis using
  • Substituent Effects on Carbonyl (C=O) Stretching Frequency in Benzaldehydes | Benchchem
  • Infrared spectrum of benzaldehyde | Docbrown
  • Infrared Spectra of Phenothiazines | Clockss

Sources

Safety & Regulatory Compliance

Safety

4-(10H-Phenoxazin-10-yl)benzaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced organic intermediates like 4-(10H-Phenoxazin-10-yl)benzaldehyde requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced organic intermediates like 4-(10H-Phenoxazin-10-yl)benzaldehyde requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's reactivity, environmental persistence, and toxicological profile.

This guide provides a self-validating, step-by-step operational protocol for researchers and drug development professionals. By understanding the "why" behind each safety measure, you can ensure absolute scientific integrity, regulatory compliance, and laboratory safety.

Executive Summary & Chemical Profile

To design an effective handling and disposal strategy, we must first understand the physicochemical properties of the compound. The high LogP value indicates significant lipophilicity, which dictates our choice of handling solvents (e.g., chloroform)[1] and our downstream waste segregation strategies[2].

Table 1: Physicochemical and Logistical Data

ParameterSpecification
Chemical Name 4-(10H-Phenoxazin-10-yl)benzaldehyde
CAS Number 2148301-47-5
Molecular Formula C19H13NO2[3]
Molecular Weight 287.31 g/mol [3]
Physical State Yellow solid[1]
LogP 5.0746[2]
Storage Conditions 2-8°C (or 4°C), sealed under nitrogen[3]

Hazard Assessment & Mechanistic Toxicology

Why is this compound handled as a hazardous material?

  • Redox Reactivity: The phenoxazine core is a well-known redox-active moiety. Under ambient oxygen and light, it can undergo single-electron oxidation, generating reactive radical cations that can interfere with biological systems.

  • Auto-oxidation of the Aldehyde: The benzaldehyde functional group is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming peroxy acids. These degradation products are potent skin and respiratory irritants. This is the mechanistic reason why the compound must be stored under a nitrogen atmosphere at 4°C[3].

  • Environmental Toxicity: With a LogP of >5.0[2], this compound is highly lipophilic. If discharged into the environment, it will bioaccumulate in aquatic organisms and partition into soil organic matter, necessitating strict incineration protocols rather than aqueous drain disposal.

Operational Safety & Handling Protocols

Every protocol must be a self-validating system. By controlling the environment, we mitigate the intrinsic hazards of the chemical.

Step-by-Step Handling Methodology:

  • Preparation & Environmental Control: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood. Ensure the face velocity is between 80-100 fpm to capture any aerosolized particulates.

  • Inert Atmosphere Handling: Because the compound degrades via oxidation[3], purge the primary container with high-purity nitrogen or argon immediately after opening and before resealing.

  • PPE Selection: Wear standard laboratory PPE: a flame-resistant lab coat, chemical-splash safety goggles, and double-gloved nitrile gloves. Nitrile provides an adequate barrier against the solid powder, but if handling the compound in a chloroform solution[1], consult a glove compatibility chart (e.g., use Viton or PVA gloves for extended solvent contact).

  • Static Mitigation: As a dry powder, it may adhere to surfaces via static charge. Use anti-static spatulas and grounded weighing balances to prevent sudden dispersion.

Waste Segregation & Disposal Workflows

Proper disposal is not just a regulatory requirement; it is a moral imperative in chemical research. Because 4-(10H-Phenoxazin-10-yl)benzaldehyde is often dissolved in halogenated solvents like chloroform[1], waste segregation must be meticulously managed.

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation: Collect all contaminated consumables (weighing boats, pipette tips, empty vials, and contaminated gloves) in a designated, puncture-resistant solid hazardous waste container lined with a heavy-duty polyethylene bag.

  • Liquid Waste Segregation: If the compound is in solution, determine the solvent type. Solutions in chloroform or dichloromethane must be placed in the "Halogenated Organic Waste" carboy. Do not mix with non-halogenated waste, as this drastically increases disposal costs and safety risks.

  • Labeling: Clearly label all waste containers with the full chemical name (no abbreviations), the CAS number (2148301-47-5), and the primary hazard warnings (e.g., "Toxic/Irritant", "Environmental Hazard").

  • Final Disposal: Transfer the waste to the facility's Satellite Accumulation Area (SAA). Final destruction must be performed via high-temperature incineration (typically >1000°C) by a licensed hazardous waste management facility to ensure complete cleavage of the C-N and C-O bonds.

Workflow Start Reagent Storage (4°C, N2 Atmosphere) Handle Experimental Handling (Fume Hood / Glovebox) Start->Handle SolidWaste Solid Waste Stream (Contaminated PPE/Vials) Handle->SolidWaste LiquidWaste Liquid Waste Stream (Halogenated Solvents) Handle->LiquidWaste Incineration High-Temp Incineration (Licensed EPA/RCRA Facility) SolidWaste->Incineration LiquidWaste->Incineration

Operational workflow from inert chemical storage to final hazardous waste incineration.

Emergency Spill Response

A rapid, logical response prevents a minor incident from becoming a major exposure event.

Step-by-Step Spill Response Methodology:

  • Evacuate and Assess: Immediately clear the immediate area. Determine if the spill is a dry powder or a solvent solution.

  • Powder Spill Containment: Do NOT dry sweep, as this aerosolizes the fine powder. Lightly mist the spilled solid with a compatible, non-reactive solvent (e.g., a small amount of water or isopropanol) to suppress dust.

  • Solution Spill Containment: If dissolved in chloroform, immediately increase ventilation. Apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads) to the liquid.

  • Collection: Use non-sparking tools to scoop the absorbed material or damp powder into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse, to remove any residual lipophilic traces.

SpillResponse Spill Spill Incident Detected Assess Assess Physical State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill (e.g., Chloroform) Assess->Liquid CleanSolid Dampen to Suppress Dust (Do Not Dry Sweep) Solid->CleanSolid CleanLiquid Apply Inert Absorbent (Vermiculite/Sand) Liquid->CleanLiquid Dispose Seal in HazMat Container & Label for Disposal CleanSolid->Dispose CleanLiquid->Dispose

Decision tree and logical workflow for emergency chemical spill response and containment.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(10H-Phenoxazin-10-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(10H-Phenoxazin-10-yl)benzaldehyde
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